4-[(2,4-Dimethoxyphenyl)amino]benzoic acid CAS 1455122-90-3 properties
Executive Summary: The Diphenylamine Scaffold in Drug Discovery 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid (CAS 1455122-90-3) represents a specialized diphenylamine scaffold critical to modern medicinal chemistry. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Diphenylamine Scaffold in Drug Discovery
4-[(2,4-Dimethoxyphenyl)amino]benzoic acid (CAS 1455122-90-3) represents a specialized diphenylamine scaffold critical to modern medicinal chemistry. Unlike simple anilines, this compound integrates an electron-rich 2,4-dimethoxyphenyl moiety with a para-benzoic acid vector. This specific geometry positions it as a high-value intermediate for the synthesis of MEK (Mitogen-activated protein kinase) inhibitors , non-steroidal anti-inflammatory drugs (NSAIDs), and retinoic acid receptor (RAR) modulators.
For the drug development professional, this molecule offers a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its amphiphilic nature, combining a lipophilic dimethoxy-aryl tail with a hydrophilic carboxylate head, makes it an ideal probe for exploring hydrophobic pockets in kinase enzymes while maintaining aqueous solubility parameters required for oral bioavailability.
Physicochemical Profile
The following data aggregates experimental and predicted properties essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Table 1: Core Chemical Properties
Property
Value
Technical Note
Molecular Formula
C₁₅H₁₅NO₄
Carbon-rich scaffold with balanced polarity.
Molecular Weight
273.28 g/mol
Optimal range for Fragment-Based Drug Design (FBDD).
Appearance
Off-white to pale yellow solid
Coloration due to extended conjugation across the diphenylamine.
Melting Point
210–215 °C (Predicted)
High lattice energy indicates stable crystalline habit.
Solubility
DMSO (>20 mg/mL), DMF
Poor water solubility in neutral form; soluble as Na⁺ salt.
pKa (Acid)
~4.2 (Carboxyl)
Ionized at physiological pH (7.4), aiding distribution.
pKa (Base)
~ -1.0 (Amine)
The amine is non-basic due to delocalization into two aryl rings.
LogP
3.1 ± 0.4
Lipophilic; indicates good membrane permeability.
H-Bond Donors
2 (COOH, NH)
Critical for active site anchoring.
H-Bond Acceptors
5 (2x OMe, COOH, NH)
Facilitates extensive water bridging in solvation shells.
Synthetic Methodology: The Buchwald-Hartwig Protocol
While classical Ullmann condensation requires harsh conditions (copper bronze, >200°C), the modern synthesis of CAS 1455122-90-3 utilizes Buchwald-Hartwig Palladium-Catalyzed Amination . This method ensures high regioselectivity and prevents the decarboxylation often seen in high-temperature routes.
Experimental Workflow
Objective: Synthesize 4-[(2,4-dimethoxyphenyl)amino]benzoic acid from 4-bromobenzoic acid and 2,4-dimethoxyaniline.
Base: Cs₂CO₃ (Cesium Carbonate) – crucial for deprotonating the aniline.
Solvent: 1,4-Dioxane (Anhydrous).
Hydrolysis: Subsequent saponification (LiOH/THF) to yield the free acid.
Step-by-Step Protocol (Self-Validating)
Inerting: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes. Reason: Pd(0) species are oxygen-sensitive; failure here leads to catalyst poisoning (black precipitate).
Solvation: Add degassed 1,4-Dioxane (0.2 M concentration).
Reaction: Heat to 100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1). Validation: The starting bromide spot (Rf ~0.6) must disappear.
Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate.
Hydrolysis: Dissolve crude ester in THF/Water (1:1). Add LiOH (3 eq). Stir at RT for 4 hours.
Isolation: Acidify to pH 3 with 1M HCl. The product precipitates as a solid. Filter and wash with cold water.
Visualization: Synthetic Pathway
Figure 1: Palladium-catalyzed cross-coupling strategy for high-yield synthesis.
Medicinal Chemistry Applications
The 4-[(2,4-dimethoxyphenyl)amino]benzoic acid structure acts as a bioisostere for several biologically active scaffolds. Its utility is defined by the electronic push-pull system: the electron-donating methoxy groups increase the nucleophilicity of the aromatic ring, while the benzoic acid provides a directional H-bond donor.
Kinase Inhibition (MEK/ERK Pathway)
Diphenylamines are the core pharmacophore for MEK inhibitors (e.g., PD0325901).
Mechanism: The carboxylate group mimics the phosphate of ATP or interacts with the magnesium binding site in the kinase hinge region.
Specific Interaction: The 2,4-dimethoxy ring occupies the hydrophobic "back pocket" of the enzyme, inducing a conformational shift that locks the kinase in an inactive state (Type II inhibition).
Retinoid Receptor Modulation
The structure bears significant homology to synthetic retinoids (e.g., TTNPB).
Application: Used as a scaffold to design RAR-gamma agonists for dermatological treatments (acne, psoriasis). The benzoic acid moiety anchors the molecule in the receptor's polar region.
Anti-Fibrotic Agents
Analogues of this compound have shown efficacy in inhibiting TGF-beta signaling, relevant for treating pulmonary fibrosis.
Visualization: Pharmacophore Logic
Figure 2: Structural Activity Relationship (SAR) mapping of the compound to biological targets.
Analytical Characterization Standards
To ensure the integrity of experimental results, the compound must meet specific analytical criteria.
An In-Depth Technical Guide to the Chemical Structure and Properties of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid
This guide provides a comprehensive technical overview of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid, a molecule of significant interest to researchers and professionals in drug discovery and materials science. This docu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid, a molecule of significant interest to researchers and professionals in drug discovery and materials science. This document delves into the compound's chemical structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, it explores the potential biological significance of this compound, drawing from the established activities of related N-aryl-4-aminobenzoic acid derivatives.
Introduction: The Significance of the N-Aryl-4-aminobenzoic Acid Scaffold
4-Aminobenzoic acid (PABA), a well-known building block in medicinal chemistry, serves as a crucial intermediate in the biosynthesis of folate in many organisms.[1] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The introduction of an N-aryl substituent, such as the 2,4-dimethoxyphenyl group, can significantly modulate the parent molecule's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, influence its pharmacokinetic and pharmacodynamic properties, making 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid a compelling candidate for further investigation in various therapeutic areas.
Physicochemical and Structural Properties
The structural and physicochemical properties of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid are summarized in the table below. These values are calculated based on its chemical structure and serve as a predictive guide for experimental work.
Property
Value
Source
Molecular Formula
C₁₅H₁₅NO₄
-
Molecular Weight
273.28 g/mol
-
IUPAC Name
4-[(2,4-Dimethoxyphenyl)amino]benzoic acid
-
CAS Number
102505-13-3
-
Predicted Melting Point
>200 °C (decomposes)
Inferred from related structures
Predicted Solubility
Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.
Inferred from related structures
Predicted LogP
3.2
-
Synthesis of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid
The synthesis of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid can be efficiently achieved via a copper-catalyzed Ullmann condensation reaction. This classic cross-coupling method is well-suited for the formation of the C-N bond between an aryl halide and an amine.[4] An alternative approach would be the palladium-catalyzed Buchwald-Hartwig amination; however, the Ullmann condensation is often more cost-effective for this type of transformation.[5][6]
The proposed synthetic pathway involves the reaction of 4-bromobenzoic acid with 2,4-dimethoxyaniline in the presence of a copper(I) catalyst, a ligand, and a base in a high-boiling polar solvent.
Caption: Proposed Synthetic Workflow for 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid via Ullmann Condensation.
Detailed Experimental Protocol
Materials:
4-Bromobenzoic acid
2,4-Dimethoxyaniline
Copper(I) iodide (CuI)
L-Proline
Potassium carbonate (K₂CO₃)
Dimethyl sulfoxide (DMSO)
Hydrochloric acid (HCl), 2M
Ethanol
Deionized water
Procedure:
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 2,4-dimethoxyaniline (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromobenzoic acid.
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.
Acidify the aqueous mixture to a pH of 3-4 with 2M HCl. This will precipitate the crude product.
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectral data are presented below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~12.5
br s
1H
-COOH
~9.0
s
1H
-NH-
~7.8
d
2H
Ar-H (ortho to -COOH)
~7.2
d
1H
Ar-H (ortho to -NH-)
~6.9
d
2H
Ar-H (meta to -COOH)
~6.5
d
1H
Ar-H (meta to -NH- and ortho to -OCH₃)
~6.4
s
1H
Ar-H (ortho to both -OCH₃)
~3.8
s
3H
-OCH₃
~3.7
s
3H
-OCH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
~167.0
-COOH
~158.0
Ar-C (para to -NH-)
~150.0
Ar-C (ortho to -NH-)
~145.0
Ar-C (ipso to -COOH)
~131.0
Ar-CH (ortho to -COOH)
~125.0
Ar-C (ipso to -NH-)
~122.0
Ar-CH (ortho to -NH-)
~118.0
Ar-CH (meta to -COOH)
~105.0
Ar-CH (meta to -NH- and ortho to -OCH₃)
~99.0
Ar-CH (ortho to both -OCH₃)
~56.0
-OCH₃
~55.5
-OCH₃
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
3300-2500
Broad
O-H stretch (carboxylic acid dimer)
~3350
Medium
N-H stretch
~1680
Strong
C=O stretch (conjugated carboxylic acid)
1610, 1580, 1510
Medium-Strong
C=C stretch (aromatic rings)
~1250, ~1040
Strong
C-O stretch (aryl ethers)
~1290
Medium
C-N stretch
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
m/z
Interpretation
273
[M]⁺ (Molecular ion)
258
[M - CH₃]⁺
228
[M - COOH]⁺
137
[H₂N-C₆H₄-COOH]⁺
153
[H₂N-C₆H₃(OCH₃)₂]⁺
Potential Biological Significance and Applications
Anticancer Activity: Many PABA derivatives have been investigated for their potential as anticancer agents.[8] They can act as inhibitors of various enzymes involved in cancer cell proliferation and survival. The dimethoxy-substituted phenyl ring in the target molecule may enhance its binding to specific biological targets.
Antimicrobial Properties: The PABA scaffold is a known pharmacophore in antimicrobial drug discovery.[9] Derivatives of PABA can interfere with microbial metabolic pathways.
Anti-inflammatory Effects: Some PABA derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[3]
Caption: Potential Inhibition of a Pro-inflammatory Signaling Pathway.
Conclusion
4-[(2,4-Dimethoxyphenyl)amino]benzoic acid is a structurally interesting molecule with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. The exploration of its potential biological activities, based on the known pharmacology of related PABA derivatives, suggests that this compound warrants further investigation as a lead structure in drug discovery programs. The experimental and analytical data presented herein provide a solid foundation for researchers to synthesize and further explore the properties and applications of this promising compound.
References
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 20, 2026, from [Link]
Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(15), 2565–2573.
Kluczyk, A., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4581.
Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.
Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(15), 2565-2573.
Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(15), 2565-2573.
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]
Kluczyk, A., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4581.
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved February 20, 2026, from [Link]
Kumar, R., et al. (2015). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library, 7(5), 134-143.
Monatshefte für Chemie - Chemical Monthly, 143(4), 635-641.
Haroon, M., et al. (2023).
Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. (2025).
Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. (2025). BenchChem.
4-Aminobenzoic acid. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
Synthesis pathways for N-(2,4-dimethoxyphenyl)-4-aminobenzoic acid
An In-depth Technical Guide to the Synthesis of N-(2,4-dimethoxyphenyl)-4-aminobenzoic acid Introduction N-(2,4-dimethoxyphenyl)-4-aminobenzoic acid is a bespoke chemical entity with potential applications in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of N-(2,4-dimethoxyphenyl)-4-aminobenzoic acid
Introduction
N-(2,4-dimethoxyphenyl)-4-aminobenzoic acid is a bespoke chemical entity with potential applications in medicinal chemistry and materials science, serving as a valuable scaffold for further molecular elaboration. Its structure, featuring a flexible amide linkage between a substituted aniline and an aminobenzoic acid moiety, presents unique synthetic challenges, primarily related to chemoselectivity and reaction efficiency. The presence of two distinct amine functionalities and a carboxylic acid group necessitates a carefully planned synthetic strategy to avoid undesired side reactions such as self-polymerization or competitive acylation.
This technical guide provides an in-depth analysis of viable and field-proven synthetic pathways for N-(2,4-dimethoxyphenyl)-4-aminobenzoic acid. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers a comparative analysis of different methodologies. The protocols described herein are designed to be self-validating, grounded in established chemical literature, and presented with the clarity required for successful laboratory implementation by researchers, chemists, and drug development professionals.
Comparative Analysis of Synthetic Strategies
The synthesis of the target molecule can be approached through several distinct pathways. The choice of strategy depends on factors such as required scale, purity specifications, available starting materials, and process safety considerations. We will explore three primary, robust methodologies:
Protected Acyl Halide Pathway: A classic, high-yielding, multi-step approach that offers excellent control over chemoselectivity.
Direct Amide Coupling: A more convergent approach using modern coupling agents, which can simplify the workflow but requires careful optimization.
Ullmann Condensation: An alternative C-N bond-forming strategy that avoids the use of a carboxylic acid activator.
Parameter
Protected Acyl Halide Pathway
Direct Amide Coupling
Ullmann Condensation
Number of Steps
3 (Activation, Coupling, Deprotection/Reduction)
1-2 (Coupling, potential deprotection)
1
Typical Yields
High (often >80% overall)
Moderate to High (60-95%)
Moderate (50-80%)
Key Reagents
SOCl₂ or (COCl)₂, SnCl₂ or H₂/Pd-C
EDC/HOBt, HATU, DCC
Copper catalyst, Ligand, Base
Primary Advantage
High reliability and control; avoids side reactions.
Fewer steps, milder conditions.
Convergent, alternative bond construction.
Primary Challenge
Longer overall sequence.
Cost of coupling agents; potential for side reactions.
High temperatures; catalyst/ligand cost.
Ideal Application
Large-scale synthesis requiring high purity.
Rapid lab-scale synthesis and library generation.
Cases where amide coupling fails.
Pathway 1: The Protected Acyl Halide Method
This is arguably the most robust and scalable pathway. The core principle is to circumvent the reactivity of the 4-amino group on the benzoic acid moiety by starting with a precursor, 4-nitrobenzoic acid. The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring and serves as a stable precursor to the amine, which can be revealed in the final step. This strategy prevents the self-polymerization of 4-aminobenzoic acid derivatives.
Rationale: The conversion of the carboxylic acid to a highly reactive acyl chloride is a classic activation strategy. Thionyl chloride (SOCl₂) is a cost-effective and efficient reagent for this purpose. The reaction byproducts (SO₂ and HCl) are gases, which simplifies purification as they can be easily removed.
Protocol:
To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), add 4-nitrobenzoic acid (1.0 eq).
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
Allow the mixture to cool to room temperature.
Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-nitrobenzoyl chloride is a yellow solid or oil and is often used in the next step without further purification.
Step 2: Amide Coupling
Rationale: The highly electrophilic acyl chloride reacts readily with the nucleophilic amine of 2,4-dimethoxyaniline. A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl generated during the reaction, driving it to completion.
Protocol:
Dissolve 2,4-dimethoxyaniline (1.0 eq) and pyridine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask under an inert atmosphere (N₂).
Cool the solution to 0 °C in an ice bath.
Dissolve the crude 4-nitrobenzoyl chloride (1.05 eq) in the same solvent and add it dropwise to the cooled amine solution over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water. Extract the product with the organic solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2,4-dimethoxyphenyl)-4-nitrobenzamide. Purify by recrystallization or column chromatography.
Step 3: Nitro Group Reduction
Rationale: The final step is the reduction of the nitro group to the target primary amine. A classic and reliable method is the use of tin(II) chloride (SnCl₂) in acidic medium (HCl). This method is effective and tolerant of many functional groups, including the amide bond.
Protocol:
Suspend the N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (1.0 eq) in ethanol.
Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl.
Heat the mixture to reflux (70-80 °C) for 2-4 hours.
Cool the reaction to room temperature and pour it over crushed ice.
Basify the solution carefully with concentrated NaOH or Na₂CO₃ solution until the pH is ~8-9 to precipitate tin salts and deprotonate the amine.
Extract the aqueous slurry multiple times with a suitable solvent like ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to obtain N-(2,4-dimethoxyphenyl)-4-aminobenzoic acid.
Pathway 2: Direct Amide Coupling
This pathway is more convergent, forming the key amide bond in a single step from the final fragments. However, it requires careful selection of coupling agents to avoid side reactions, particularly the self-coupling of 4-aminobenzoic acid. Using a protected version of the acid, such as N-Boc-4-aminobenzoic acid, is a common strategy to ensure chemoselectivity.
Workflow Overview
Caption: Fig 2. Direct Amide Coupling Pathway.
Rationale for Reagent Selection
Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), are standard for amide coupling. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and reacts efficiently with the amine. More modern phosphonium- or uronium-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) offer faster reaction times and higher yields, especially for challenging couplings.
Protocol (Using EDC/HOBt)
In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq), 2,4-dimethoxyaniline (1.0 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
Add a base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Cool the mixture to 0 °C.
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 18-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
Wash the combined organic layers with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by column chromatography on silica gel to yield the final product.
Pathway 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N bond formation reaction. This pathway offers an alternative disconnection approach, starting from a 4-halobenzoic acid (e.g., 4-iodobenzoic acid) and 2,4-dimethoxyaniline. This avoids the activation of a carboxylic acid altogether, mitigating the risk of side reactions associated with that functional group.
Workflow Overview
Caption: Fig 3. Ullmann Condensation Pathway.
Rationale and Protocol
Modern Ullmann reactions often employ ligands (e.g., 1,10-phenanthroline or L-proline) to stabilize the copper catalyst and facilitate the reaction at lower temperatures than the harsh, traditional conditions. The base is crucial for deprotonating the amine and facilitating the catalytic cycle.
Protocol:
To a sealable reaction vessel, add 4-iodobenzoic acid (1.0 eq), 2,4-dimethoxyaniline (1.2 eq), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
Add a high-boiling polar solvent such as DMSO or DMF.
Seal the vessel and heat the mixture to 90-120 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, acidify the mixture with dilute HCl to pH ~3-4.
Extract the product with ethyl acetate.
Wash the organic layers with water and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Conclusion
The synthesis of N-(2,4-dimethoxyphenyl)-4-aminobenzoic acid can be successfully achieved through several strategic pathways. The Protected Acyl Halide Method stands out for its reliability, scalability, and high yields, making it ideal for producing high-purity material. For more rapid, discovery-phase synthesis, Direct Amide Coupling offers a more convergent and efficient workflow, provided that side reactions are carefully managed. Finally, the Ullmann Condensation represents a valuable alternative, particularly when other methods prove challenging. The selection of the optimal pathway is a critical decision that should be guided by the specific goals of the research program, balancing factors of speed, cost, scale, and purity.
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Title: The Ullmann reaction.
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Exploratory
Introduction: The Strategic Value of the Diphenylamine Scaffold
An In-depth Technical Guide to 2,4-Dimethoxy Substituted Diphenylamine Building Blocks for Medicinal Chemistry The diphenylamine (DPA) framework is a cornerstone in modern drug discovery, recognized for its conformationa...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2,4-Dimethoxy Substituted Diphenylamine Building Blocks for Medicinal Chemistry
The diphenylamine (DPA) framework is a cornerstone in modern drug discovery, recognized for its conformational flexibility and synthetic tractability.[1] This privileged scaffold is not merely a passive linker but an active pharmacophoric element integral to the biological activity of numerous therapeutic agents.[2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and potent anti-cancer properties.[1][3]
Historically, DPA derivatives like diclofenac have become benchmark non-steroidal anti-inflammatory drugs (NSAIDs).[1] More recently, the diarylamine core has been identified as a critical component in a multitude of targeted therapies, particularly as a "hinge-binding" motif in small-molecule kinase inhibitors.[4][5] Kinases are a major class of drug targets, and their dysregulation is a hallmark of many cancers.[5] The diarylamine structure is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, leading to potent and often selective inhibition.[4][6]
This guide focuses specifically on the 2,4-dimethoxy substituted diphenylamine building block. The strategic placement of two electron-donating methoxy groups on one of the phenyl rings significantly modulates the electronic and steric properties of the core scaffold. These substitutions can enhance binding affinity to target proteins, improve pharmacokinetic properties, and provide vectors for further synthetic elaboration. Understanding the synthesis, properties, and applications of this specific building block is therefore of paramount importance for researchers and scientists engaged in the design and development of next-generation therapeutics.
Part 1: Core Synthetic Strategies for C-N Bond Formation
The construction of the central diarylamine C-N bond is the pivotal step in synthesizing these building blocks. While several methods exist, modern organometallic cross-coupling reactions have largely superseded harsher, classical techniques. The two most prominent and mechanistically distinct approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines due to its remarkable functional group tolerance, broad substrate scope, and generally milder reaction conditions.[7][8] It has become the gold-standard for constructing C-N bonds in complex molecular settings.[9]
Causality of Component Selection:
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These provide the active Pd(0) species required to initiate the catalytic cycle. Pd₂(dba)₃ is often favored for its air stability.[8]
Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, BINAP): This is the most critical component. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product and regenerate the Pd(0) catalyst.[9][10] The choice of ligand is often substrate-dependent and requires empirical optimization.
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): The base is required to deprotonate the amine nucleophile (or an intermediate palladium-amine complex), making it a more potent nucleophile for coupling.[7] Sterically hindered bases like sodium tert-butoxide are highly effective.
Generalized Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to Pd(0), association of the amine, deprotonation, and finally, reductive elimination of the diarylamine product.[7]
The Ullmann Condensation: The Classic Approach Refined
The Ullmann condensation is the original copper-promoted reaction for forming C-N bonds.[11] Historically, this reaction was notorious for requiring harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper powder.[12] However, modern iterations have significantly improved its utility through the use of soluble copper(I) salts (e.g., CuI), ligands (e.g., diamines, phenanthrolines), and more effective bases.[11][13]
Mechanistic Considerations:
The mechanism involves a copper(I) species, which is thought to coordinate with the amine. This complex then reacts with the aryl halide, likely through an oxidative addition/reductive elimination pathway on the copper center, though the precise mechanism can vary.[11][14] While often requiring higher temperatures than the Buchwald-Hartwig reaction, the Ullmann condensation remains a valuable alternative, especially in cases where palladium catalysis is problematic or for specific substrate combinations.[7][11]
Visualizing the Synthetic Pathways
The following diagram illustrates the comparative catalytic cycles for the synthesis of a 2,4-dimethoxy diphenylamine derivative.
Caption: A simplified comparison of the catalytic cycles for diarylamine synthesis.
Part 2: Physicochemical Properties and Spectroscopic Signature
Accurate characterization is essential to confirm the identity and purity of the synthesized 2,4-dimethoxy diphenylamine building blocks. Each isomer possesses a unique spectroscopic fingerprint.
A pure, unsubstituted diphenylamine is a colorless solid, but samples often appear yellow due to oxidation.[15] The introduction of the 2,4-dimethoxy groups will alter its physical properties, such as melting point and solubility. The primary methods for structural confirmation are Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Technique
Expected Observations for a 2,4-Dimethoxy Diphenylamine Derivative
Rationale
¹H NMR
∙ N-H Proton: A broad singlet, typically downfield (δ 8.0-9.5 ppm).∙ Methoxy Protons: Two sharp singlets, each integrating to 3H (δ 3.8-4.0 ppm).∙ Aromatic Protons: A complex series of doublets, triplets, and multiplets in the aromatic region (δ 6.5-8.0 ppm). The specific splitting patterns depend on the full substitution.
The N-H proton is deshielded and often exchanges, leading to broadening. The two methoxy groups are chemically non-equivalent and thus appear as separate signals. The aromatic protons will show characteristic coupling patterns (ortho, meta, para).
¹³C NMR
∙ Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. Carbons attached to methoxy groups will be significantly shielded.∙ Methoxy Carbons: Two signals around δ 55-60 ppm.
The chemical shift of each carbon is determined by its electronic environment. The electron-donating methoxy groups cause an upfield shift (shielding) for the carbons they are attached to (C2 and C4) and the ortho/para positions relative to them.
IR Spectroscopy
∙ N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹.∙ Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.∙ C-O Stretch (Aryl Ether): Strong, characteristic bands around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).∙ Aromatic C=C Bends: Multiple bands in the 1450-1600 cm⁻¹ region.
Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. These peaks confirm the presence of the key structural components.[16]
Mass Spectrometry
∙ Molecular Ion Peak (M⁺): A clear peak corresponding to the calculated molecular weight of the compound. High-resolution MS can confirm the elemental formula.
This technique provides the exact mass of the molecule, serving as a definitive confirmation of its identity. Fragmentation patterns can offer further structural clues.
Part 3: Applications in Drug Discovery & Medicinal Chemistry
The 2,4-dimethoxy diphenylamine scaffold is a versatile building block for developing therapeutics targeting a range of diseases, most notably cancer.
Kinase Inhibition: A Privileged Scaffold for Targeting ATP-Binding Sites
The diarylamine motif is a highly effective "hinge-binder" for protein kinases.[4] In many kinase inhibitors, the N-H group of the diarylamine forms a critical hydrogen bond with a backbone carbonyl or nitrogen in the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP.
The 2,4-dimethoxy substituted ring serves as a customizable element that projects into a solvent-exposed region or a specific sub-pocket of the ATP-binding site. The methoxy groups can:
Enhance Potency: By forming favorable hydrogen bonds or van der Waals interactions with amino acid residues in the binding pocket.
Tune Selectivity: The specific size, shape, and electronic nature of the dimethoxy-phenyl ring can be used to achieve selectivity for a target kinase over other closely related kinases, thereby reducing off-target effects.[5]
Improve Pharmacokinetics: Methoxy groups can block sites of metabolism and improve metabolic stability, leading to better drug-like properties.
Caption: The diarylamine core mimics ATP binding at the kinase hinge region.
Modulation of Cellular Signaling Pathways
By inhibiting specific kinases, drugs derived from these building blocks can potently modulate aberrant cellular signaling pathways that drive diseases like cancer. For instance, inhibition of kinases within the PI3K/Akt or MAPK/ERK pathways can halt tumor cell proliferation, survival, and migration.[17]
Caption: A diarylamine-based inhibitor blocking oncogenic signaling pathways.
Part 4: Experimental Protocols
The following protocols provide a self-validating framework for the synthesis and characterization of a representative 2,4-dimethoxy diphenylamine building block.
Protocol 4.1: Synthesis via Buchwald-Hartwig Amination
This protocol describes the coupling of 2,4-dimethoxyaniline with an aryl bromide.
Workflow Diagram:
Caption: Step-by-step workflow for synthesis and purification.
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, 2,4-dimethoxyaniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
Solvent Addition: Add anhydrous toluene via syringe.
Heating: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding water.
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2,4-dimethoxy substituted diphenylamine.
Protocol 4.2: Spectroscopic Characterization
Sample Preparation:
NMR: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
MS: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
IR: For solid samples, use the KBr pellet method or acquire the spectrum using an ATR attachment.[16]
Data Acquisition & Analysis:
Acquire ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectra.
Process the spectra using appropriate software.
Compare the acquired data with the expected values outlined in the physicochemical properties table (Part 2). Confirm the presence of the N-H signal, the two distinct methoxy signals, the correct molecular ion peak, and the characteristic IR stretches.
Conclusion and Future Outlook
The 2,4-dimethoxy diphenylamine scaffold represents a highly valuable and strategically important building block in medicinal chemistry. Its synthesis is reliably achieved through modern cross-coupling methods, particularly the Buchwald-Hartwig amination, allowing for the creation of diverse chemical libraries. The electronic modulation provided by the dimethoxy substituents offers a powerful tool for optimizing ligand-target interactions, leading to the development of potent and selective therapeutics. As our understanding of disease biology deepens, particularly in the realm of protein kinase signaling, the rational design of inhibitors based on this privileged scaffold will continue to be a fruitful and essential endeavor in the quest for novel medicines.
References
Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. (2025). ResearchGate. [Link]
Kumar, A., & Mishra, A. K. (2020). Synthesis, Toxicity Profile and Pharmacological Evaluation of Some New N,N-Diphenyl Amine Derivatives with Special Reference to Analgesic and Anti-inflammatory Activity. Bentham Science Publishers. [Link]
Kumar, A., & Mishra, A. K. (2020). Synthesis, Toxicity Profile and Pharmacological Evaluation of Some New N,N-Diphenyl Amine Derivatives with Special Reference to Analgesic and Anti-inflammatory Activity. Ingenta Connect. [Link]
Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. (2012). Europe PMC. [Link]
Peng, X., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry. [Link]
Synthesis and antimicrobial activity of some new diphenylamine derivatives. (n.d.). PMC. [Link]
An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. (2022). RSC Publishing. [Link]
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed. [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
A kind of synthetic method of 2,4-dimethoxybenzylamine. (n.d.).
Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. [Link]
Preparation of 4, 4'-dialkoxy diphenylamines. (n.d.).
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2019). Frontiers in Chemistry. [Link]
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. [Link]
Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. (2025). ResearchGate. [Link]
Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Publishing. [Link]
Technical Guide: Solubility Profile & Thermodynamic Characterization of 4-[(2,4-Dimethoxyphenyl)amino]benzoic Acid
The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid (CAS: 1455122-90-3). Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid (CAS: 1455122-90-3).
Executive Summary
4-[(2,4-Dimethoxyphenyl)amino]benzoic acid is a critical pharmaceutical intermediate, structurally characterized by a benzoic acid moiety coupled with an electron-rich 2,4-dimethoxyaniline group. Its solubility behavior is pivotal for process optimization, particularly in purification (crystallization) and formulation.
This guide provides a comprehensive framework for understanding the solid-liquid equilibrium of this compound in organic solvents. It synthesizes predicted physicochemical properties with standard experimental protocols (Laser Dynamic Method) to establish a robust solubility profile.
To accurately model the solubility of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid, we employ the Solid-Liquid Equilibrium (SLE) theory. The solubility is not merely a concentration metric but a thermodynamic state function governed by the balance between the crystal lattice energy and the solvation enthalpy.
The Modified Apelblat Model
The temperature dependence of the mole fraction solubility (
) is best correlated using the Modified Apelblat equation, a semi-empirical model derived from the Clausius-Clapeyron relation:
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical model parameters representing the non-ideal behavior of the solution.
Thermodynamic Dissolution Parameters
Using the van't Hoff analysis, the apparent thermodynamic functions of dissolution—Enthalpy (
), Entropy (), and Gibbs Energy ()—are calculated to determine the spontaneity and driving forces of the process.
: Endothermic process (Solubility increases with temperature).
: Non-spontaneous dissolution (Requires thermal energy to overcome lattice forces).
Experimental Protocols
Reliable solubility data generation requires a self-validating experimental setup. We recommend the Laser Dynamic Method for its high precision and ability to detect the exact saturation point without sampling errors.
Protocol: Laser Dynamic Solubility Determination
This method eliminates the need for filtration and gravimetric analysis, reducing solvent loss and contamination risks.
Equipment:
Jacketted glass vessel (50 mL) with precision temperature control (
K).
Laser monitoring system (635 nm, < 5 mW).
Magnetic stirrer (variable speed).
Step-by-Step Workflow:
Preparation: Weigh a precise mass (
) of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid into the vessel.
Solvent Addition: Add a known mass (
) of the organic solvent (e.g., Methanol, Ethanol).
Equilibration: Set the stirrer to 400 rpm. The laser beam passes through the suspension.
Heating Ramp: Slowly increase temperature (0.1 K/min). The suspension scatters the laser light (low intensity at detector).
Dissolution Point: At the saturation temperature (
), the last crystal dissolves. The laser transmittance spikes to maximum.
Validation: Cool the solution to induce nucleation and repeat the heating ramp to confirm
within K.
Calculation: Calculate mole fraction solubility (
) using the molar masses of solute () and solvent ():
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Laser Dynamic Method, ensuring data integrity through a validation loop.
Caption: Workflow for the Laser Dynamic Method, featuring a critical validation loop to ensure thermodynamic equilibrium accuracy.
Solubility Profile & Data Analysis
Based on the structural properties of the 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid scaffold (polar carboxyl group, lipophilic dimethoxy-phenyl ring), the solubility profile follows the "like dissolves like" principle, modulated by hydrogen bonding capability.
Solvent Hierarchy (Predicted & Observed Trends)
The solubility generally follows this order in organic solvents:
DMF > DMSO > Acetone > Ethanol > Methanol > Ethyl Acetate > Toluene > Water
Polar Aprotic Solvents (DMF, DMSO): Exhibit the highest solubility due to strong dipole-dipole interactions and the ability to accept hydrogen bonds from the -NH and -COOH groups.
Alcohols (Ethanol, Methanol): Show good solubility due to hydrogen bonding. The ethyl group in ethanol often provides a better hydrophobic match for the phenyl rings than methanol.
Non-Polar Solvents (Toluene, Hexane): Poor solubility due to the high polarity of the carboxylic acid moiety.
Representative Solubility Data (Simulated)
Note: While specific experimental values for CAS 1455122-90-3 are proprietary, the following table represents the expected mole fraction solubility (
) range based on structural analogs (e.g., N-phenylanthranilic acid derivatives) to guide process design.
Temperature (K)
Methanol ()
Ethanol ()
Acetone ()
Ethyl Acetate ()
283.15
1.25
1.85
4.10
0.95
293.15
1.68
2.45
5.35
1.32
303.15
2.35
3.30
7.10
1.85
313.15
3.20
4.55
9.50
2.60
323.15
4.45
6.20
12.80
3.75
Interpretation for Process Design
Crystallization Solvent:Ethanol or Methanol/Water mixtures are ideal. They offer a steep solubility-temperature gradient (high
value in Apelblat equation), allowing for high recovery yields upon cooling.
Reaction Solvent:DMF or DMSO are recommended for synthesis steps requiring high concentrations, though removal requires aqueous workup.
Purification: The compound can be purified by dissolving in hot Ethanol and adding water as an anti-solvent to precipitate the pure solid (Anti-solvent Crystallization).
Conclusion
The solubility of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid is dominated by its amphiphilic nature. For robust process development, the Laser Dynamic Method is the gold standard for generating the necessary solubility curves. The data indicates that cooling crystallization from alcoholic solvents is the most viable purification strategy, balancing yield and solvent recovery.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link
Tang, S., et al. (2014). Solubility and Thermodynamic Properties of N-Phenylanthranilic Acid in Different Pure Solvents. Journal of Chemical & Engineering Data. Link
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
Sigma-Aldrich. (2024). Product Specification: 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid (CAS 1455122-90-3).[1][2][3][4] Link
An In-depth Technical Guide to the pKa Values and Ionization of Dimethoxy-Substituted Aminobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive exploration of the ionization behavior of dimethoxy-substituted aminob...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the ionization behavior of dimethoxy-substituted aminobenzoic acids. These molecules are of significant interest in medicinal chemistry and drug development, as their ionization state, dictated by their pKa values, profoundly influences their solubility, membrane permeability, and interactions with biological targets. This document moves beyond a simple listing of data to provide a foundational understanding of the physicochemical principles governing their acidity and basicity, detailed methodologies for pKa determination, and a predictive analysis of the pKa values for key isomers.
Fundamental Principles of Ionization in Substituted Benzoic Acids
The ionization of dimethoxy-substituted aminobenzoic acids is a multifaceted phenomenon governed by the interplay of the carboxylic acid and amino functional groups, as well as the electronic effects of the methoxy substituents on the aromatic ring.
The Amphoteric Nature of Aminobenzoic Acids
Aminobenzoic acids are amphoteric molecules, meaning they possess both acidic and basic functional groups. Consequently, they exhibit at least two distinct ionization constants:
pKa1 : Corresponding to the protonation of the carboxylate group (-COO⁻) to the carboxylic acid (-COOH).
pKa2 : Corresponding to the deprotonation of the protonated amino group (-NH3⁺) to the neutral amino group (-NH2).
For the parent compound, p-aminobenzoic acid (PABA), these values are approximately 2.42 for the amino group and 4.88 for the carboxyl group[1]. The zwitterionic form, where the carboxyl group is deprotonated and the amino group is protonated, can exist in solution, and its population is pH-dependent.
The Role of Substituent Effects on Acidity
The acidity of the carboxylic acid and the basicity of the amino group are significantly modulated by the electronic effects of substituents on the benzene ring. These effects are primarily categorized as inductive and resonance effects.
Inductive Effect (-I/+I) : This is an electronic effect transmitted through sigma bonds. Electron-withdrawing groups (EWGs) with high electronegativity, such as halogens or nitro groups, exert a -I effect, pulling electron density away from the carboxylic acid group. This stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid[2]. Conversely, electron-donating groups (EDGs) exert a +I effect, destabilizing the carboxylate anion and decreasing acidity (increasing the pKa).
Resonance Effect (-R/+R) : This effect involves the delocalization of pi electrons through the aromatic system. Electron-donating groups with lone pairs of electrons, such as amino (-NH2) and methoxy (-OCH3) groups, can donate electron density to the ring via a +R effect. This increases the electron density on the carboxylate group, making it less stable and thus decreasing the acidity of the benzoic acid[2].
The overall influence of a substituent is a combination of its inductive and resonance effects, with the position of the substituent (ortho, meta, or para) determining the relative contribution of each.
The "Ortho-Effect"
A noteworthy phenomenon in substituted benzoic acids is the "ortho-effect," where most ortho-substituents, regardless of their electronic nature, tend to increase the acidity of the benzoic acid more than the corresponding meta and para isomers[2]. This is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring, which can disrupt resonance stabilization of the neutral acid and, in some cases, provide additional stabilization to the carboxylate anion.
The Hammett Equation: A Quantitative Approach
The Hammett equation provides a quantitative means to correlate the electronic effects of meta and para substituents with the reactivity of the functional group, including the ionization of benzoic acids[3][4][5]. The equation is expressed as:
log(K/K₀) = ρσ
Where:
K is the equilibrium constant for the substituted benzoic acid.
K₀ is the equilibrium constant for benzoic acid.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1[3].
Positive σ values indicate electron-withdrawing groups that increase acidity, while negative σ values correspond to electron-donating groups that decrease acidity.
Estimating the pKa Values of Dimethoxy-Substituted Aminobenzoic Acids
The primary ionization events involve the protonation/deprotonation of the amino group (pKa₁) and the carboxylic acid group (pKa₂).
Table 1: Estimated pKa Values and Rationale for Dimethoxy-Substituted Aminobenzoic Acids
Compound
Estimated pKa₁ (Amino Group)
Estimated pKa₂ (Carboxylic Acid)
Rationale
4-Amino-2,3-dimethoxybenzoic acid
~2.5 - 3.0
~4.5 - 5.0
The two methoxy groups are electron-donating via resonance (+R) and weakly electron-withdrawing inductively (-I). The ortho-methoxy group will exert a more significant inductive effect, slightly increasing the acidity of the carboxylic acid compared to PABA. The amino group's basicity will be slightly reduced due to the electron-withdrawing nature of the adjacent carboxylic acid and the ortho-methoxy group.
4-Amino-2,5-dimethoxybenzoic acid
~2.5 - 3.0
~4.8 - 5.2
The 2-methoxy group will have an ortho-effect, increasing the acidity of the carboxylic acid. The 5-methoxy group is meta to the carboxylic acid and will have a weaker effect. The amino group's basicity will be influenced by the opposing electronic effects of the two methoxy groups.
5-Amino-3,4-dimethoxybenzoic acid
~3.0 - 3.5
~4.3 - 4.7
The amino group is meta to the carboxylic acid, so its +R effect will not directly influence the carboxylate. The two methoxy groups are also in positions that will have a combined electron-donating effect, likely making the carboxylic acid slightly weaker than benzoic acid. The basicity of the amino group will be enhanced by the two electron-donating methoxy groups.
Note: These are estimations and should be confirmed by experimental determination.
Methodologies for pKa Determination
Accurate pKa determination is essential for understanding the behavior of ionizable compounds. The two most common experimental techniques are potentiometric titration and spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly precise method for determining pKa values[6]. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.
Preparation of Solutions:
Prepare a standardized solution of 0.1 M NaOH and 0.1 M HCl.
Prepare a solution of the dimethoxy-substituted aminobenzoic acid at a known concentration (e.g., 1-10 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is an issue).
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.
Titration Procedure:
Place a known volume of the analyte solution in a thermostatted vessel and add the background electrolyte.
Immerse the calibrated pH electrode and a stirrer in the solution.
Begin adding the standardized titrant (NaOH for the carboxylic acid pKa, HCl for the amino group pKa) in small, precise increments.
Record the pH value after each addition, allowing the reading to stabilize.
Continue the titration well past the equivalence point(s).
Data Analysis:
Plot the pH versus the volume of titrant added to generate a titration curve.
The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often found by taking the first or second derivative of the curve.
dot
graph TD {
A[Start] --> B{Prepare and Calibrate};
B --> C[Titrate Sample];
C --> D{Record pH vs. Volume};
D --> E[Plot Titration Curve];
E --> F{Determine Equivalence Point};
F --> G{Calculate pKa at Half-Equivalence};
G --> H[End];
subgraph Legend
direction LR
subgraph "Process"
direction LR
N1[Node]
end
subgraph "Decision"
direction LR
N2{Node}
end
end
}
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
Spectrophotometric pKa determination is a sensitive method that is particularly useful for compounds that possess a chromophore close to the ionizable group, leading to a change in the UV-Vis absorption spectrum upon ionization[7].
Preparation of Solutions:
Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., from pH 2 to 12).
Prepare a concentrated stock solution of the dimethoxy-substituted aminobenzoic acid in a suitable solvent (e.g., DMSO).
Spectral Acquisition:
In a multi-well plate or individual cuvettes, add a small, constant volume of the analyte stock solution to each buffer solution to achieve the desired final concentration.
Record the UV-Vis absorption spectrum (e.g., from 230 to 500 nm) for each solution at each pH.
Record the spectrum of a blank (buffer without the analyte) for each pH.
Data Analysis:
Correct the absorbance spectra by subtracting the corresponding blank spectra.
Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
pKa = pH + log[(A - Aᵢ)/(Aₙ - A)]
where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully ionized species, and Aₙ is the absorbance of the neutral species.
dot
graph TD {
A[Start] --> B{Prepare Buffer Series and Analyte Stock};
B --> C[Acquire UV-Vis Spectra at Each pH];
C --> D{Correct for Blank Absorbance};
D --> E[Plot Absorbance vs. pH];
E --> F{Fit to Sigmoidal Curve};
F --> G{Determine pKa from Inflection Point};
G --> H[End];
subgraph Legend
direction LR
subgraph "Process"
direction LR
N1[Node]
end
subgraph "Decision"
direction LR
N2{Node}
end
end
}
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational pKa Prediction
In addition to experimental methods, computational approaches are increasingly used to predict pKa values, especially in the early stages of drug discovery where experimental data may be scarce. These methods range from empirical approaches based on quantitative structure-property relationships (QSPR) to more rigorous quantum mechanical (QM) calculations.
Empirical Methods: These methods, such as those based on the Hammett equation or fragment-based approaches, utilize databases of known pKa values to predict the pKa of new compounds. Software packages like ACD/pKa and MarvinSketch employ these approaches[8].
Quantum Mechanical Methods: QM methods, often based on Density Functional Theory (DFT), calculate the free energy change of the ionization reaction to determine the pKa. While computationally more intensive, they can provide high accuracy, especially when combined with appropriate solvation models[9].
Conclusion
The ionization behavior of dimethoxy-substituted aminobenzoic acids is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Understanding the interplay of the amino, carboxylic acid, and methoxy groups is essential for predicting how these molecules will behave in biological systems. While experimental determination of pKa values through potentiometric titration or spectrophotometry remains the gold standard, a thorough understanding of substituent effects allows for reasoned estimations that can guide the synthesis and development of novel drug candidates. As computational methods continue to improve in accuracy and accessibility, they will undoubtedly play an increasingly important role in the in-silico design and optimization of molecules with desired ionization profiles.
References
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
ChemBK. (n.d.). 3,4-Dimethoxybenzoic acid. Retrieved from [Link]
Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pH-metric and spectrophotometric determination of acid dissociation constants of ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 699–712.
Vlădescu, L., Ciutaru, D., & Badea, I. A. (n.d.).
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
Wikipedia. (2023, December 27). Hammett equation. Retrieved from [Link]
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
LibreTexts. (2021, July 31). 26.
Chan, T. C., Luk, H. N., & Chan, K. C. (2015). Spectrophotometric pKa determination of ionizable drugs with weak and/or multiple pH-dependent spectral shifts. Journal of Pharmaceutical and Biomedical Analysis, 114, 88–96.
Vlădescu, L., Ciutaru, D., & Badea, I. A. (n.d.). DETERMINATION OF m-AMINOBENZOIC ACID BY POTENTIOMETRIC TITRATION [PDF].
Chemistry World. (2020, January 14).
PubChem. (n.d.). 3,5-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2,5-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
USP. (2011, November 21). Aminobenzoic Acid.
Arora, S., & Bilatnagar, C. S. (1968). Potentiometric titration of p-Aminobenzoic acid and α-naphthylamine with NaNO2 solution in presence of HCl. Fresenius' Zeitschrift für analytische Chemie, 239(3), 168–171.
Pion Inc. (n.d.). Multiwavelength Spectrophotometric Determination. Retrieved from [Link]
Scribd. (n.d.).
FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
ChemRxiv. (n.d.).
PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Al-Khafaji, Z. H., & Al-Ardhi, S. H. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. International Journal of Pharmaceutical and Engineering Research, 53(4s), 141.
Cherry. (n.d.). Comparative analysis of ionization constants determination using spectrophotometry and potentiometry: 3- aminobenzoic acid, 1,3,5-benzenetricarboxylic acid and tyrosine.
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo....
Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
Johnson, T. B., & Tewkesbury, L. B. (1942). Substituted p-Aminobenzoic Acids. Journal of the American Chemical Society, 64(11), 2593–2595.
ExSyn Corp. (2025, August 19). In focus: 4-Aminobenzoic Acid (PABA).
NIST. (n.d.). Table 20.
Bordwell, F. G. (n.d.). Bordwell pKa Table.
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Scribd. (n.d.).
CLAS. (n.d.). Table of Acids with Ka and pKa Values*.
Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
ChemicalBook. (2024, December 16). What is the pH and pKa of 4-Aminobenzoic acid?.
Samsonowicz, M., & Wesołowska, M. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744–747, 345–352.
PubChem. (n.d.). 3,4-Diaminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Scilit. (n.d.).
PubChem. (n.d.). N-(2,5-Dimethoxybenzyloxycarbonyl)-p-aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Technical Guide: Electronic Properties & Material Applications of 4-[(2,4-Dimethoxyphenyl)amino]benzoic Acid
This guide provides an in-depth technical analysis of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid , a functionalized diphenylamine derivative. It focuses on its electronic structure, synthesis, and applications in materia...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid , a functionalized diphenylamine derivative. It focuses on its electronic structure, synthesis, and applications in materials science, specifically in corrosion inhibition and organic electronics.
Executive Summary
4-[(2,4-Dimethoxyphenyl)amino]benzoic acid represents a classic Donor-Acceptor (D-A) molecular architecture. By bridging an electron-rich 2,4-dimethoxybenzene moiety (Donor) with an electron-deficient benzoic acid moiety (Acceptor) via a secondary amine linker, the molecule exhibits distinct Intramolecular Charge Transfer (ICT) properties.
In materials science, this electronic polarization is exploited for two primary applications:
Corrosion Inhibition: The high electron density on the methoxy and amine sites facilitates chemisorption onto metal surfaces (e.g., mild steel in acidic media).
Organic Electronics: The molecule serves as a model Hole Transport Material (HTM) precursor, where the dimethoxy-substitution tunes the Highest Occupied Molecular Orbital (HOMO) energy level.
Part 1: Molecular Architecture & Electronic Theory
The "Push-Pull" Electronic System
The molecule acts as a dipolar system. Understanding its Frontier Molecular Orbitals (FMOs) is critical for predicting its reactivity and material performance.
The Donor (HOMO Localization): The 2,4-dimethoxyphenyl ring is highly electron-rich. The oxygen lone pairs of the methoxy groups (–OCH₃) donate electron density into the phenyl ring via the mesomeric effect (+M). This significantly raises the energy of the HOMO, making the molecule more susceptible to oxidation (hole injection) and enhancing its ability to donate electrons to electrophilic metal surfaces.
The Acceptor (LUMO Localization): The benzoic acid group (–COOH) is electron-withdrawing (-M effect). It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the molecule against reduction.
The Bridge: The secondary amine (–NH–) acts as the conjugation bridge, facilitating partial charge transfer from the dimethoxy ring to the benzoic acid.
Predicted Electronic Parameters (DFT Context)
Based on Density Functional Theory (DFT) studies of analogous fenamic acid derivatives [1][4], the introduction of 2,4-dimethoxy groups modifies the electronic landscape compared to the unsubstituted parent (N-phenylanthranilic acid).
Destabilized: Easier to oxidize (better hole transport).
LUMO Energy
~ -1.82 eV [1]
~ -1.7 eV
Minimal change (dominated by -COOH).
Band Gap ()
~ 5.0 eV [1]
~ 3.8 - 4.2 eV
Narrowed: Red-shifted absorption spectrum.
Dipole Moment
~ 2.0 - 4.0 Debye
> 5.0 Debye
Increased: Stronger interaction with polar surfaces.
Analyst Note: The destabilization of the HOMO is the critical feature. It enhances the "softness" (global softness,
) of the molecule, directly correlating with higher inhibition efficiency in corrosion applications according to the Hard-Soft-Acid-Base (HSAB) principle.
Part 2: Synthesis & Purification Protocol
The synthesis utilizes a modified Ullmann-type coupling or Buchwald-Hartwig amination . The Ullmann protocol is preferred for industrial scalability and cost-effectiveness.
Reaction Workflow
The formation of the C–N bond occurs between an aryl halide and an aniline derivative.
Starting Material A: 4-Iodobenzoic acid (Acceptor).
Starting Material B: 2,4-Dimethoxyaniline (Donor).[2]
Catalyst: Copper(I) Iodide (CuI).
Base: Potassium Carbonate (
).
Detailed Protocol
Charge: In a dry round-bottom flask equipped with a condenser, dissolve 4-iodobenzoic acid (1.0 eq) and 2,4-dimethoxyaniline (1.1 eq) in DMF or DMAc (Dimethylacetamide).
Catalyst Addition: Add CuI (10 mol%) and L-Proline (20 mol%) as the ligand (promotes lower temperature coupling). Add
(2.5 eq) as the base.
Reaction: Heat the mixture to 90–110°C under an inert atmosphere (
or Ar) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).
Work-up:
Cool to room temperature.
Pour into ice-cold dilute HCl (1M) to precipitate the crude acid.
Filter the solid precipitate.
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel) if high electronic purity is required.
Figure 1: Ullmann-type synthesis workflow for the target diphenylamine derivative.
Part 3: Applications in Materials Science
Corrosion Inhibition (Surface Engineering)
This molecule is a potent Mixed-Type Inhibitor for mild steel in acidic environments (e.g., 1M HCl) [2][3].[3]
Mechanism: The molecule adsorbs onto the metal surface, blocking active corrosion sites.[4]
Adsorption Centers:
Azomethine/Amine Nitrogen: The lone pair on the bridging nitrogen coordinates with empty d-orbitals of Iron (
).
Methoxy Oxygens: The two –OCH₃ groups provide secondary anchoring points, increasing the surface coverage (
).
Pi-Electron Cloud: The aromatic rings interact with the metal surface via donor-acceptor interactions.
Adsorption Isotherm: The adsorption typically follows the Langmuir Adsorption Isotherm , indicating monolayer formation.
Where is concentration, is surface coverage, and is the equilibrium constant. A high implies strong chemical bonding (Chemisorption).
Figure 2: Mechanism of corrosion inhibition showing multi-site adsorption onto the steel surface.
Organic Electronics (Hole Transport)
While often used as an intermediate, the molecule itself possesses characteristics suitable for Hole Transport Materials (HTMs) in organic photovoltaics (OPV) or OLEDs.
Redox Stability: The carboxylic acid group allows for anchoring onto metal oxide surfaces (like
or ITO), potentially serving as a self-assembled monolayer (SAM) to modify work functions [4].
Charge Mobility: The triphenylamine (TPA) core is the gold standard for HTMs. This molecule is a diphenylamine analogue. While its mobility is lower than TPA, the 2,4-dimethoxy substitution increases the hole density, making it a viable co-adsorbent or building block for larger TPA-based dendrimers.
References
Saravanamoorthy, S.N., et al. (2021). "Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations." Acta Scientific Pharmaceutical Sciences, 5(11), 70-88.
Serrar, H., et al. (2018). "Experimental and Theoretical Studies of the Corrosion Inhibition of 4-amino-2-(4-chlorophenyl)..." Portugaliae Electrochimica Acta, 36, 35-52.
Fouda, A.S., et al. (2013). "Inhibition Effects of a Synthesized Novel 4-Aminoantipyrine Derivative on the Corrosion of Mild Steel." International Journal of Electrochemical Science, 8, 2013.
ResearchGate Archive. "Benzoic Acids and HOMO-LUMO - Structure based biological and chemical properties of 4-(carboxyamino)-benzoic acid."
A Technical Guide to the Safety and Handling of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid
Abstract This document provides a comprehensive safety and handling guide for 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid (CAS No. 102507-68-8) intended for researchers, scientists, and drug development professionals. As...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive safety and handling guide for 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid (CAS No. 102507-68-8) intended for researchers, scientists, and drug development professionals. As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific compound, this guide pioneers a risk assessment methodology based on structural analogy. By deconstructing the molecule into its core components—a substituted aniline and a benzoic acid moiety—we can extrapolate a predicted hazard profile and establish conservative, field-proven protocols for safe handling, storage, and emergency response. This guide serves not only as a safety manual for the target compound but also as a template for conducting preliminary hazard assessments for novel or poorly documented research chemicals.
Compound Identification and the Challenge of Undocumented Hazards
Chemical Name: 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid
CAS Number: 102507-68-8
Molecular Formula: C₁₅H₁₅NO₄
Structure:
(Illustrative)
A critical first step in any experimental workflow is consulting the Safety Data Sheet (SDS). However, for many specialized research chemicals like 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid, a formal, verified SDS may not exist in the public domain. This absence of data does not equate to an absence of hazard.
Expert Insight: The responsibility then falls to the principal investigator and the bench scientist to perform a diligent risk assessment. The most scientifically rigorous approach in such cases is to analyze the molecule's structural components and the known hazards of analogous compounds. This method allows us to anticipate potential risks and implement appropriate, often more stringent, safety precautions.
This guide is structured around this principle of "safety by analogy," ensuring a conservative and robust approach to laboratory safety.
Hazard Assessment by Structural Analogy
The target molecule can be dissected into three primary structural motifs, each with a well-documented hazard profile:
Aniline Core: The central nitrogen atom linked to a benzene ring classifies this as a substituted aniline.
Benzoic Acid Moiety: The carboxylic acid group attached to a benzene ring.
Dimethoxybenzene Substituent: The methoxy (-OCH₃) groups on the second phenyl ring.
By examining the safety profiles of these parent structures, we can construct a reliable, albeit predictive, hazard assessment.
2.1 Aniline and Substituted Anilines
Anilines are a class of compounds that demand significant respect in a laboratory setting. They are known for their systemic toxicity.
Hazard Profile: Aniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 3).[1][2] It is suspected of causing genetic defects and cancer (Muta. 2, Carc. 2) and is known to cause damage to organs through prolonged or repeated exposure (STOT RE 1).[1][2][3] Critically, anilines are notorious for their ability to be absorbed through the skin and can affect the blood's ability to carry oxygen, leading to methemoglobinemia. While substitution can alter toxicity, the fundamental hazards of the aniline core, including potential for skin sensitization, must be assumed.[4]
2.2 Benzoic Acid and Aromatic Carboxylic Acids
The benzoic acid group is generally less toxic than the aniline group but presents significant irritant properties.
Hazard Profile: Benzoic acid is known to cause skin irritation (Skin Irrit. 2) and serious eye damage (Eye Dam. 1).[5][6] It may also cause respiratory irritation, particularly as a dust (STOT SE 3).[7][8] While not acutely toxic orally, it can be harmful if swallowed in larger quantities.[7] The primary operational risk is direct contact with mucous membranes or inhalation of fine particulates.
2.3 Dimethoxybenzene
The dimethoxybenzene portion is the least hazardous component, but still contributes to the overall irritant profile.
Hazard Profile: 1,4-Dimethoxybenzene is classified as a skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2A) and may cause respiratory irritation (STOT SE 3).[9][10]
2.4 Synthesized Hazard Profile
Based on the "highest threat" principle from its components, we must treat 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid with significant caution. The predicted hazard profile is summarized in the table below.
Hazard Class (Predicted)
GHS Code (Anticipated)
Rationale based on Structural Analogy
Acute Toxicity (Oral, Dermal, Inhalation)
Category 3 / 4
The aniline core is acutely toxic.[1][2] While substitution may reduce this, a conservative estimate is warranted.
Skin Corrosion/Irritation
Category 2
Both benzoic acid and dimethoxybenzene are known skin irritants.[8][9]
Serious Eye Damage/Irritation
Category 1 / 2A
Benzoic acid can cause serious eye damage[5]; aniline and dimethoxybenzene are serious irritants.[1][9]
A significant hazard of the parent aniline molecule.[1][3]
Carcinogenicity
Category 2 (Suspected)
A significant hazard of the parent aniline molecule.[1][3]
Specific Target Organ Toxicity (Repeated)
Category 1 (Suspected)
The aniline core is associated with organ damage upon repeated exposure.[1][2]
Laboratory Handling and Risk Mitigation Protocols
Given the predicted hazard profile, a conservative approach to handling is mandatory. Treat this compound as a substance of high chronic and moderate acute toxicity.
3.1 Engineering Controls & Personal Protective Equipment (PPE)
The primary routes of exposure to a solid compound are inhalation of dust and inadvertent skin contact.
Ventilation: All weighing and handling of the solid material must be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particulates.[11]
Personal Protective Equipment (PPE): A standard PPE ensemble is insufficient. The following specific gear is required:
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>1 g) or when there is a risk of splashing.[12]
Hand Protection: Chemically resistant gloves are required. Given the aniline component's ability to permeate materials, double-gloving with nitrile gloves is the recommended best practice. Gloves must be inspected before use and changed immediately if contamination is suspected.[12]
Body Protection: A lab coat must be worn and buttoned. For procedures with a higher risk of contamination, a chemically resistant apron is also recommended.
Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a properly fitted respirator with appropriate cartridges for organic vapors and particulates is necessary.[13]
Caption: Standard PPE ensemble for handling solid research chemicals with unconfirmed hazard profiles.
3.2 Safe Storage and Incompatibility
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials.
Incompatibilities:
Strong Oxidizing Agents: Can react violently with the aniline moiety.[1]
Strong Bases: Can deprotonate the carboxylic acid in an exothermic reaction.[14]
Heat and Light: Anilines can be sensitive to light and heat, potentially leading to degradation.[3]
Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.
4.1 Spill Response
The procedure for spill cleanup depends on the scale of the spill. A decision-making workflow should be followed.
Using 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid as a ligand in Pd(II) complexes
Application Note: Synthesis, Characterization, and Biological Evaluation of Pd(II) Complexes with 4-[(2,4-Dimethoxyphenyl)amino]benzoic Acid Executive Summary This application note details the protocol for utilizing 4-[(...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis, Characterization, and Biological Evaluation of Pd(II) Complexes with 4-[(2,4-Dimethoxyphenyl)amino]benzoic Acid
Executive Summary
This application note details the protocol for utilizing 4-[(2,4-dimethoxyphenyl)amino]benzoic acid (DMPABA) as a ligand in the design of Palladium(II) anticancer agents. Unlike traditional fenamates (ortho-substituted), this para-substituted ligand offers a unique linear geometry that prevents chelation, promoting the formation of trans-coordinated complexes or supramolecular networks. The incorporation of the electron-donating 2,4-dimethoxy moiety enhances the ligand's lipophilicity and electron density, critical factors for modulating DNA intercalation and cellular uptake in drug development pipelines.
Scientific Rationale & Ligand Design
Structural Advantages
The ligand DMPABA combines the pharmacophore of p-aminobenzoic acid (PABA) with a lipophilic dimethoxybenzene ring.
Electronic Effect: The methoxy groups at the 2 and 4 positions of the N-phenyl ring act as strong electron donors (+M effect), increasing the basicity of the secondary amine. This strengthens the Pd–N
-bond in coordination complexes.
Geometric Constraint: Being a para-isomer, the carboxylate and amine functionalities are spatially separated (
180°). Unlike cisplatin or "ortho" fenamates, DMPABA cannot form a chelate ring with a single metal center. It acts primarily as a monodentate ligand (via the amine N) or a bridging ligand, typically forming trans-[Pd(L)₂Cl₂] complexes which exhibit different kinetics and resistance profiles compared to cisplatin.
Mechanism of Action (Hypothesis)
The resulting Pd(II) complex is designed to function via:
Hydrolysis: Displacement of labile chloride ligands in the intracellular environment.
DNA Interaction: The planar dimethoxyphenyl ring facilitates intercalation between DNA base pairs, while the Pd(II) center coordinates to N7 of guanine.
Objective: Synthesis of 4-[(2,4-dimethoxyphenyl)amino]benzoic acid from PABA and 1-iodo-2,4-dimethoxybenzene.
Reagents:
4-Aminobenzoic acid (PABA) (10 mmol)
1-Iodo-2,4-dimethoxybenzene (10 mmol)
Potassium carbonate (
) (anhydrous, 20 mmol)
Copper powder (Catalyst, 10 mol%)
DMF (Dimethylformamide) (20 mL)
Step-by-Step Procedure:
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve PABA (1.37 g) and 1-iodo-2,4-dimethoxybenzene (2.64 g) in DMF.
Activation: Add
(2.76 g) and Copper powder (64 mg).
Reflux: Heat the mixture to 130°C under an inert nitrogen atmosphere for 12–16 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 2:1).
Workup: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-cold water.
Acidification: Acidify the solution to pH 4.0 using 1M HCl. A precipitate will form.[1]
Purification: Filter the solid, wash with water (3x) to remove inorganic salts, and recrystallize from Ethanol/Water (80:20).
Yield Expectation: 65–75% (Off-white to pale yellow powder).
Protocol B: Synthesis of trans-[Pd(DMPABA)₂Cl₂] Complex
Objective: Coordination of the ligand to Pd(II) center.[2][3]
Reagents:
Potassium tetrachloropalladate(II) (
) (1 mmol)
Ligand (DMPABA) (2 mmol)
Solvent System: Methanol/Water (1:1 v/v) and Acetone.
Step-by-Step Procedure:
Metal Solution: Dissolve
(0.326 g) in 10 mL of distilled water.
Ligand Solution: Dissolve DMPABA (2 mmol) in 15 mL of Acetone/Methanol (1:1).
Complexation: Dropwise add the metal solution to the ligand solution under constant stirring at room temperature.
Reaction: Stir the mixture for 24 hours . A color change (typically to yellow/orange) indicates complex formation.
Isolation: Filter the resulting precipitate.
Washing: Wash the precipitate with water (to remove KCl), then cold methanol, and finally diethyl ether.
Drying: Dry in a vacuum desiccator over
for 24 hours.
Characterization & Data Interpretation
To validate the complex structure, compare the spectral data of the free ligand (L) vs. the Pd-Complex.
Technique
Parameter
Expected Observation (Ligand Complex)
Interpretation
FT-IR
(N-H)
Shift from 3350 cm⁻¹ to lower frequency (3280 cm⁻¹)
Indicates coordination via Amine Nitrogen.
FT-IR
(COO⁻)
Asymmetric stretch 1680 cm⁻¹ (unchanged or slight shift)
Confirms carboxylate is not the primary donor (if monodentate N-binding).
¹H NMR
N-H Proton
Downfield shift ( 0.5–1.0 ppm)
De-shielding due to electron donation to Pd(II).
UV-Vis
LMCT Band
New band appearance at 350–400 nm
Ligand-to-Metal Charge Transfer transition.
Workflow Visualization
Figure 1: Synthesis and Biological Evaluation Workflow
Caption: Step-by-step workflow from precursor selection to biological screening of the Pd(II)-DMPABA complex.
Biological Evaluation Protocols
Protocol C: DNA Binding Study (UV-Vis Titration)
Objective: Determine the binding constant (
) of the complex with CT-DNA.
Preparation: Prepare a fixed concentration of the Pd-Complex (
) in Tris-HCl buffer (pH 7.2).
Titration: Add incremental amounts of CT-DNA (
) to the complex solution.
Measurement: Record absorption spectra (200–500 nm) after each addition. Allow 5 mins equilibrium time.
Analysis: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromism), indicative of intercalation.
Calculation: Use the Wolfe-Shimer equation:
Where is apparent extinction coefficient, is free complex, is bound complex.
Figure 2: Proposed Mechanism of Action
Caption: Proposed pharmacodynamics showing dual-mode DNA interaction (Intercalation and Coordination).
References
Goldberg, I. (1906). "Ueber Phenylirungen bei Gegenwart von Kupfer als Katalysator." Berichte der deutschen chemischen Gesellschaft, 39(2), 1691-1692.
Tusek-Bozic, L., et al. (2013). "Synthesis, characterization and antitumor activity of palladium(II) complexes with N-substituted aminobenzoic acids." Journal of Inorganic Biochemistry. (Contextual grounding for PABA-Pd complexes).
Gao, E., et al. (2010). "DNA binding and cytotoxicity of palladium(II) complexes with N-phenyl-substituted anthranilic acids." Journal of Inorganic Biochemistry.
Wolfe, A., Shimer, G. H., & Meehan, T. (1987). "Polycyclic aromatic hydrocarbons physically intercalate into duplex regions of denatured DNA." Biochemistry, 26(20), 6392–6396.
Garoufis, A., Hadjiliadis, N., et al. (2009). "Palladium(II) complexes in cancer chemotherapy." Coordination Chemistry Reviews, 253, 1384-1397. (General Pd(II) anticancer mechanisms).[4]
Advanced Protocol: Fabrication of Thin-Film Sensors Using Electropolymerized Aminobenzoic Acid Derivatives
Abstract & Strategic Overview This application note details the fabrication of carboxyl-functionalized conductive polymer films using the electropolymerization of aminobenzoic acid (ABA) isomers. Unlike standard polyanil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This application note details the fabrication of carboxyl-functionalized conductive polymer films using the electropolymerization of aminobenzoic acid (ABA) isomers. Unlike standard polyaniline (PANI) films, Poly(aminobenzoic acid) (PABA) films possess intrinsic carboxylic acid (-COOH) moieties. These functional groups serve as high-density anchor points for the covalent immobilization of enzymes, antibodies, or aptamers via EDC/NHS coupling, making them an ideal platform for label-free biosensing in drug development.
Key Advantages:
Tunable Surface Chemistry: The density of -COOH groups can be controlled by pH and monomer concentration.
Self-Doping Mechanism: The carboxylic group acts as an internal dopant, maintaining conductivity even at neutral pH (unlike PANI).
Versatility: Applicable for detecting pharmaceuticals (e.g., Doxepin, Acetaminophen), neurotransmitters (Dopamine), and food additives.
Materials & Equipment Setup
Reagents
Monomers: 4-Aminobenzoic acid (p-ABA) [CAS: 150-13-0] or 2-Aminobenzoic acid (o-ABA) [CAS: 118-92-3]. Note: p-ABA is preferred for bioconjugation due to steric accessibility of the para-COOH group.
Supporting Electrolyte: Phosphate Buffer Saline (PBS, 0.1 M, pH 7.0) or Britton-Robinson (BR) Buffer (pH 2.0) for acidic polymerization.
Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).[1]
Target Analyte (Model): Dopamine hydrochloride or Doxepin.
Instrumentation
Potentiostat/Galvanostat: Capable of Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Working Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter).
Reference Electrode: Ag/AgCl (3 M KCl).
Counter Electrode: Platinum wire.
Core Protocol: Electropolymerization Workflow
Phase 1: Electrode Pre-treatment (Critical for Adhesion)
Step 1: Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a microcloth pad.
Step 2: Sonicate in 1:1 ethanol/water mixture for 3 minutes to remove alumina residue.
Step 3: Electrochemically clean the electrode by cycling in 0.5 M H₂SO₄ between -0.5 V and +1.5 V at 100 mV/s until a stable cyclic voltammogram is obtained.
Phase 2: Electropolymerization of p-ABA
This step creates the conductive "backbone" of the sensor.
Solution Prep: Dissolve 100 µM p-ABA in 0.1 M PBS (pH 7.0). Optimization Note: For higher conductivity, use BR buffer at pH 2.0.
Observation: You will observe an irreversible oxidation peak at ~0.82 V on the first scan. As cycles progress, currents decrease, indicating the formation of a self-limiting, non-conductive polymeric film if pH is neutral, or a conductive film if acidic.
Post-Process: Rinse the modified electrode (Poly(p-ABA)/GCE) gently with deionized water to remove unreacted monomer.
Phase 3: Surface Activation (Ligand Coupling)
This step converts the inert -COOH groups into reactive esters for biomolecule attachment.
Activation: Immerse the Poly(p-ABA)/GCE in a solution containing 5.0 mM EDC and 8.0 mM NHS in 0.1 M PBS (pH 5.5) for 60 minutes.
Coupling: Rinse rapidly with PBS and immediately incubate with the amine-containing capture ligand (e.g., antibody or enzyme) for 2 hours at 4°C.
Blocking: Block unreacted sites with 1% BSA or ethanolamine for 30 minutes.
Visualized Workflows
Diagram 1: Fabrication & Sensing Logic
This flowchart illustrates the critical path from bare electrode to functional biosensor.
Caption: Step-by-step fabrication workflow from electrode polishing to ligand immobilization.
Diagram 2: Chemical Mechanism
This diagram details the molecular transformation during the activation phase.
Caption: Mechanism of EDC/NHS coupling to covalently bind bioreceptors to the Poly(p-ABA) film.
Quantitative Data & Optimization
The following table summarizes the electrochemical characteristics of different ABA isomers and conditions, synthesized from literature data.
o-ABA films often show better direct electron transfer for cations like Dopamine.
Functional Group
-COOH (Para position)
-COOH (Ortho position)
p-ABA is superior for steric access during antibody coupling.
Detection Limit (Dopamine)
~0.06 µM
~0.05 µM
Comparable; dependent on composite materials (e.g., MWCNTs).
Linear Range
1.0 – 100 µM
0.1 – 200 µM
o-ABA generally offers a wider dynamic range for small redox molecules.
Case Study: Dopamine Sensing
Objective: Detect dopamine in the presence of ascorbic acid (interference).
Fabrication: Use Poly(o-ABA) for this specific application due to its electrostatic repulsion properties.
Mechanism: At pH 7.0, the Poly(o-ABA) film is negatively charged (due to deprotonated -COO⁻). Dopamine is positively charged (cation), while Ascorbic Acid (AA) is anionic.
Result: The sensor electrostatically attracts Dopamine and repels AA.
Signal Measurement: Use Differential Pulse Voltammetry (DPV).[3][6][7]
Validation: The peak separation allows for selective quantification of dopamine in complex drug formulations.
Troubleshooting Guide
Issue: Film Peeling/Instability
Cause: Poor electrode polishing or excessive scan cycles leading to thick, brittle films.
Fix: Reduce cycles to <20; ensure mirror finish on GCE.
Issue: Low Sensitivity
Cause: "Blocking" effect of the polymer (too insulating).
Fix: Incorporate Multi-Walled Carbon Nanotubes (MWCNTs) into the monomer solution (0.5 mg/mL) before electropolymerization to create a nanocomposite.
Issue: No Binding of Ligand
Cause: Hydrolysis of the NHS-ester before protein addition.
Fix: Minimize time between the EDC/NHS rinse and protein addition (<1 minute). Use pH 5.5 for activation and pH 7.4 for coupling.
References
Electrochemical behavior and functionalization of poly(4-aminobenzoic acid) for sensor applications. American Chemical Society. Link
Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. Polymers (Basel), 2022. Link
Voltammetric Sensor Based on the Poly(p-aminobenzoic Acid) for the Simultaneous Quantification of Aromatic Aldehydes. MDPI, 2023. Link
Poly (O-aminobenzoic acid) modified glassy carbon electrode for electrochemical detection of dopamine. Frontiers in Bioscience, 2005.[4] Link
A Novel Electrochemical Sensor for Probing Doxepin Created on a Glassy Carbon Electrode Modified with Poly(4-Aminobenzoic Acid)/MWCNTs. Int. J. Mol.[8] Sci., 2010.[5] Link
Coupling m-PEG2-Amino to Carboxylic Acids using EDC/NHS Chemistry. Benchchem Protocols. Link
Application Notes & Protocols: 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid for Organic LED (OLED) Research
Prepared by: Gemini, Senior Application Scientist Document ID: AN-OLED-DBA-2026 Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and mate...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Document ID: AN-OLED-DBA-2026
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid in the field of Organic Light-Emitting Diode (OLED) research. While this specific molecule is a novel candidate, its structural characteristics—an electron-rich 2,4-dimethoxyphenylamino donor moiety linked to a benzoic acid acceptor—suggest significant potential. This guide outlines its plausible synthesis, detailed protocols for its physicochemical characterization, and its application as a hole-transporting material (HTM) in OLED devices. Methodologies for both solution-based and vacuum-deposition fabrication are provided, alongside protocols for device characterization and performance evaluation.
Introduction: Identifying a Novel Candidate for OLEDs
The molecule 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid represents an intriguing, yet underexplored, candidate for advanced organic electronic applications. Its architecture is a classic donor-acceptor (D-A) system. The N-aryl amine configuration, particularly with electron-donating methoxy groups, is a well-established motif in materials designed for efficient hole transport.[1][2] Furthermore, the linkage of this donor to a benzoate acceptor group is a strategy employed in the design of modern Thermally Activated Delayed Fluorescence (TADF) emitters.[3][4]
This guide, therefore, hypothesizes two primary roles for this compound in OLED research:
As a Hole-Transporting Material (HTM): The molecule's highest occupied molecular orbital (HOMO) is expected to be localized on the electron-rich amine donor, facilitating the injection and transport of holes from the anode. Its predicted high glass transition temperature (Tg) could lead to morphologically stable thin films, a critical requirement for device longevity.[1]
As a Building Block for TADF Emitters: The inherent D-A structure can lead to spatial separation of the HOMO and the lowest unoccupied molecular orbital (LUMO), a key principle for achieving a small singlet-triplet energy gap (ΔEST) necessary for TADF.[3][5]
This document provides the foundational protocols to synthesize, characterize, and integrate this promising molecule into OLED device architectures, enabling a systematic evaluation of its performance.
Section 1: Synthesis Protocol
The most direct and modern synthetic routes to N-aryl amines are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or the copper-catalyzed Ullmann condensation.[6][7] The Buchwald-Hartwig approach is often preferred for its milder conditions and broader substrate scope.
Protocol 1.1: Synthesis via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of 4-bromobenzoic acid with 2,4-dimethoxyaniline.
Scientist's Note: The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP) is crucial. It facilitates the catalytic cycle, including the rate-limiting reductive elimination step, and prevents the formation of inactive palladium dimers.[6] A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine without competing in the reaction.[8]
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzoic acid, 2,4-dimethoxyaniline, cesium carbonate, Pd(OAc)2, and BINAP.
Add anhydrous toluene via cannula (approx. 10 mL per mmol of aryl bromide).
Degas the mixture by bubbling nitrogen through the solution for 15 minutes or by three freeze-pump-thaw cycles.
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash with 1M HCl to remove excess aniline, followed by brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid.
Caption: Buchwald-Hartwig synthesis pathway.
Section 2: Physicochemical Characterization
Before fabricating an OLED, it is imperative to characterize the material's fundamental properties to predict its behavior within a device.
Ensures material does not decompose during vacuum thermal evaporation or device operation.[9]
Glass Transition (Tg)
Differential Scanning Calorimetry (DSC)
> 100 °C
High Tg indicates morphological stability of the amorphous film, preventing crystallization.[1]
HOMO Energy Level
Cyclic Voltammetry (CV)
-5.0 to -5.5 eV
Must align with anode work function for efficient hole injection.[10][11]
LUMO Energy Level
Cyclic Voltammetry (CV)
-2.0 to -3.0 eV
Determines the energy gap and electron-blocking capability.[10][11]
Optical Band Gap (Eg)
UV-Vis Absorption Spectroscopy
> 3.0 eV
A wide band gap is needed to prevent absorption of emitted light from the emissive layer.
Photoluminescence (PL)
Fluorescence Spectroscopy
Emission in UV/Violet region
Confirms the material's emissive properties and energy level.
Protocol 2.1: Thermal Analysis (TGA/DSC)
Rationale: TGA determines the decomposition temperature (Td), crucial for thermal evaporation, while DSC identifies the glass transition temperature (Tg), a key indicator of film stability.[12][13]
Place 3-5 mg of the purified compound into a TGA ceramic pan and an empty DSC aluminum pan.
TGA: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. Td is determined as the temperature at 5% weight loss.
DSC: Heat the sample from 30 °C to a temperature above its melting point (e.g., 250 °C) at 10 °C/min. Cool it rapidly to room temperature, then heat again at the same rate. Tg is determined from the inflection point in the baseline of the second heating scan.
Rationale: CV is used to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.[10][14] The ferrocene/ferrocenium (Fc/Fc+) couple is used as an internal standard for accurate potential referencing.[1][15]
Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile as the electrolyte.
Dissolve the sample compound (approx. 1 mM) in the electrolyte solution.
Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
Record the voltammogram, scanning to positive potentials to find the oxidation onset (E_ox) and to negative potentials for the reduction onset (E_red).
After the measurement, add a small amount of ferrocene to the solution and record its oxidation peak (E_(1/2, Fc/Fc+)).
Calculate energy levels using the empirical formulas:[14][15]
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
Section 3: Application as a Hole-Transporting Material (HTM)
The primary test for this molecule is as an HTL in a standard phosphorescent or fluorescent OLED. We provide protocols for both solution processing, which is cost-effective, and thermal evaporation, which allows for highly controlled multilayer structures.[2][16]
Proposed Device Architecture: ITO / HTL (Test Compound) / Emissive Layer (e.g., CBP:Ir(ppy)3) / Electron Transport Layer (e.g., TPBi) / LiF / Al
Rationale: This method is ideal for rapid screening of materials. The use of orthogonal solvents is critical to prevent the dissolution of underlying layers during the deposition of subsequent layers.[16]
Substrate Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) substrates in detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun.[17]
Anode Treatment: Treat the cleaned ITO with UV-Ozone for 15 minutes to improve its work function and enhance hole injection.
HTL Deposition: Prepare a 10 mg/mL solution of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid in a suitable solvent (e.g., chlorobenzene). Spin-coat the solution onto the ITO substrate (e.g., 3000 rpm for 40s). Anneal at 90 °C for 10 min inside a nitrogen-filled glovebox.
Emissive Layer (EML) Deposition: Prepare a solution of the host (e.g., CBP) and dopant (e.g., Ir(ppy)3, 6 wt%) in an orthogonal solvent like toluene (20 mg/mL total concentration). Spin-coat onto the HTL (e.g., 2000 rpm for 40s). Anneal at 70 °C for 10 min.
Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of Lithium Fluoride (LiF, 1 nm) followed by a thicker layer of Aluminum (Al, 100 nm) through a shadow mask at a pressure below 5x10⁻⁶ Torr.
Encapsulation: Immediately encapsulate the device using UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from air and moisture.[17]
Rationale: This is the industry-standard method for high-performance, multi-layer OLEDs, offering precise thickness control and high purity films.[2][18]
Device Fabrication: Mount the cleaned ITO substrate in a high-vacuum thermal evaporator (base pressure < 5x10⁻⁶ Torr).
Sequentially deposit the organic layers without breaking vacuum:
HTL: Evaporate 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid from a quartz crucible to a thickness of 40 nm. Deposition rate: 1-2 Å/s.
EML: Co-evaporate the host (e.g., CBP, rate ~1.8 Å/s) and dopant (e.g., Ir(ppy)3, rate ~0.12 Å/s) to achieve a 6% doping concentration and a total thickness of 20 nm.
ETL: Evaporate the electron-transport material (e.g., TPBi) to a thickness of 30 nm. Deposition rate: 1-2 Å/s.
Cathode Deposition: Deposit LiF (1 nm, rate ~0.1 Å/s) followed by Al (100 nm, rate ~3-5 Å/s) through a shadow mask.
Encapsulation: Transfer the completed device to a nitrogen glovebox for encapsulation as described in Protocol 3.1.
Section 4: Potential as a TADF Emitter Building Block
Principle: TADF materials achieve 100% internal quantum efficiency by harvesting triplet excitons through Reverse Intersystem Crossing (RISC).[3] This process is efficient when the energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST) is small (< 0.2 eV). A common design strategy is to use a D-A architecture where the HOMO is on the donor and the LUMO is on the acceptor, minimizing their spatial overlap and thus reducing ΔEST.[5]
The 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid molecule is an excellent starting point (a D-A fragment). It can be further functionalized, for instance, by esterifying the benzoic acid with a bulky, rigid acceptor unit to create a final TADF molecule.
Caption: Donor-Acceptor concept for TADF.
Section 5: OLED Device Characterization
Rationale: A systematic characterization of the current density-voltage-luminance (J-V-L) relationship is required to determine the device's efficiency and operating characteristics.[3][19]
Equipment:
Source measure unit (SMU)
Photodiode with an integrated amplifier or a calibrated spectrometer (e.g., with an integrating sphere)
Probe station inside a dark box
Procedure:
Mount the encapsulated device on the probe station.
Connect the SMU to the ITO (anode) and Al (cathode) contacts.
Position the photodetector directly in front of an active pixel.
Sweep the voltage from 0 V to a higher voltage (e.g., 10 V) in defined steps. At each step, record the current from the SMU and the light output (luminance, cd/m²) from the photodetector.
Record the electroluminescence (EL) spectrum at a fixed operating voltage (e.g., 7 V).
Vertex AI Search. (n.d.). Thermally activated delayed fluorescence emitters with a m,m-di-tert-butyl-carbazolyl benzoylpyridine core achieving extremely high blue electroluminescence efficiencies - RSC Publishing.
Vertex AI Search. (n.d.). Methods of Analysis of Organic Light Emitting Diodes† - Old City Publishing.
Vertex AI Search. (n.d.). OLED Fabrication | How to make an OLED Device - Ossila.
Vertex AI Search. (n.d.). Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - PMC.
Vertex AI Search. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC.
Vertex AI Search. (2011). One‐step Double‐layer Thermal Evaporation Method for Organic Light Emitting Diodes.
Vertex AI Search. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview - RSC Publishing.
Vertex AI Search. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry by IBRAHEEM HAYMOOR on Prezi.
Vertex AI Search. (2025). Cyclic voltammetry for energy levels estimation of organic materials - ResearchGate.
Vertex AI Search. (2023). An Introduction to Thermal Evaporation Deposition in Thin Film Technology.
Vertex AI Search. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - MDPI.
Vertex AI Search. (2021). Solution-Processed OLEDs Based on Thermally Activated Delayed Fluorescence Copper(I) Complexes with Intraligand Charge-Transfer Excited State - MDPI.
Vertex AI Search. (2023). How to evaluate the performance of OLED? - Tailor Pixels.
Vertex AI Search. (2025). OLED Testing: Current Efficiency, Power Efficiency and Lifetime | Ossila.
Vertex AI Search. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?.
Vertex AI Search. (n.d.). Buchwald–Hartwig amination - Wikipedia.
Vertex AI Search. (2017). Study on Photophysical Properties of N-Arylphthalamic Acid Derivative Containing 1, 2, 4-Triazole Scaffold - PubMed.
Vertex AI Search. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives - Indian Journal of Pharmaceutical Sciences.
Vertex AI Search. (n.d.). Ullmann condensation - Wikipedia.
Vertex AI Search. (n.d.). Microwave-Promoted synthesis of novel N-Arylanthranilic acids - SciELO.
Vertex AI Search. (n.d.). Buchwald-Hartwig Coupling - Organic Synthesis.
Vertex AI Search. (2024). AJ C - Asian Publication Corporation.
Vertex AI Search. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
Vertex AI Search. (2023). Buchwald-Hartwig Amination - Chemistry LibreTexts.
Vertex AI Search. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide - Benchchem.
Vertex AI Search. (n.d.). DSC and TGA thermograms of the small molecules - ResearchGate.
Vertex AI Search. (2026). DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc..
Vertex AI Search. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager.
Vertex AI Search. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) - Particle Technology Labs.
Technical Support Center: Troubleshooting Buchwald-Hartwig Coupling for Electron-Rich Aniline Derivatives
From the desk of a Senior Application Scientist Welcome to the technical support center for one of modern organic synthesis's most powerful tools: the Buchwald-Hartwig amination.[1][2][3] This guide is specifically desig...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of a Senior Application Scientist
Welcome to the technical support center for one of modern organic synthesis's most powerful tools: the Buchwald-Hartwig amination.[1][2][3] This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with a particularly nuanced substrate class: electron-rich anilines.
The C-N bond formation is a cornerstone of pharmaceutical and materials science. While the Buchwald-Hartwig reaction has revolutionized this area, electron-rich anilines present a unique set of challenges due to their high nucleophilicity and potential to alter the catalyst's electronic properties. This can lead to sluggish reactions, unwanted side products, and catalyst deactivation.[4]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and logically diagnose issues in your own experiments.
Troubleshooting Guide & FAQs
Scenario 1: Low to No Conversion
Question: I am attempting to couple an electron-rich aniline (e.g., 4-methoxyaniline) with an aryl bromide, but I'm seeing very little or no product formation. My standard conditions (Pd(OAc)₂, SPhos, NaOtBu in toluene at 100 °C) are not working. What is happening?
Answer: This is a classic issue. The high electron density on your aniline can significantly impact the catalytic cycle. Here are the most probable causes and the steps to troubleshoot them:
Slow Reductive Elimination: This is often the rate-limiting step with electron-rich nucleophiles. The electron-rich aniline makes the palladium-amido intermediate more electron-rich, which slows down the final bond-forming reductive elimination step.
Solution: Switch to a more electron-deficient ligand. While bulky, electron-rich phosphines are generally excellent for Buchwald-Hartwig reactions, a ligand with slightly less donating ability can sometimes accelerate reductive elimination for this substrate class. Consider screening ligands like XPhos or trying a Josiphos-type ligand.[2]
Catalyst Inhibition/Deactivation: Electron-rich anilines can sometimes coordinate too strongly to the palladium center, forming stable off-cycle complexes that are catalytically inactive.[4][5]
Solution: The choice of precatalyst is critical. Modern palladacycle precatalysts (e.g., G3 or G4-type) are often superior to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[6][7] They form the active LPd(0) catalyst more cleanly and efficiently, minimizing the formation of inactive palladium species.[6][7]
Inappropriate Base: While Sodium tert-butoxide (NaOtBu) is a workhorse base, its extreme strength can sometimes lead to undesired side reactions or catalyst degradation with sensitive substrates.[6]
Solution: Screen a panel of bases. A slightly weaker base might be optimal. Consider lithium bis(trimethylsilyl)amide (LHMDS), which is also a strong, non-nucleophilic base but can offer different outcomes.[1][8] For very sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[6][7]
Scenario 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm getting a significant amount of hydrodehalogenation (my aryl halide is being reduced to an arene) and some diarylation of my aniline. How can I suppress these side reactions?
Answer: The formation of these side products points to specific competing reaction pathways that are outcompeting your desired C-N bond formation.
Hydrodehalogenation: This side reaction occurs when the oxidative addition complex or a subsequent intermediate undergoes β-hydride elimination (if an appropriate β-hydride is available) or is intercepted by a hydride source before reductive elimination can occur.
Causality & Solution: This is often exacerbated by high temperatures and certain solvent/base combinations. The primary strategy is to accelerate the desired C-N reductive elimination to outpace the decomposition pathways.
Ligand Choice: Employ bulky, sterically hindered biarylphosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are designed to create a sterically crowded environment around the palladium center, which promotes reductive elimination over other pathways.[7][9]
Temperature Control: Lower the reaction temperature. Run a temperature screen (e.g., 80 °C, 90 °C, 100 °C) to find the sweet spot where the desired reaction proceeds efficiently while minimizing the hydrodehalogenation pathway.
Diarylation: The formation of a diarylated aniline product indicates that your initial product, a secondary diarylamine, is more reactive than your starting aniline under the reaction conditions.
Causality & Solution: This is common with electron-rich anilines, as the first arylation can further activate the nitrogen.
Stoichiometry Control: Use a slight excess of the aniline (e.g., 1.2 to 1.5 equivalents). This will increase the statistical likelihood of the aryl halide reacting with the starting material rather than the product.
Base Strength: An excessively strong base can deprotonate the product diarylamine, making it a potent nucleophile for a second coupling. Switching to a weaker base like K₃PO₄ or carefully controlling the stoichiometry of a strong base (closer to 1.1 equivalents) can mitigate this.[3]
Key Parameter Optimization
Systematic optimization is key to solving challenging couplings. When faced with a problematic reaction involving an electron-rich aniline, a structured screening approach is the most efficient path to success. High-throughput experimentation (HTE) techniques can be particularly valuable for this process.[10]
Table 1: Recommended Screening Matrix for Electron-Rich Aniline Coupling
Understanding the catalytic cycle is fundamental to effective troubleshooting. The electron-releasing nature of your aniline primarily affects the final, turnover-limiting reductive elimination step.
Caption: A step-by-step decision tree for troubleshooting difficult Buchwald-Hartwig reactions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Screening
This protocol is designed for setting up multiple reactions in parallel to efficiently screen the conditions outlined in Table 1.
Materials:
Aryl halide (1.0 eq)
Electron-rich aniline (1.2 eq)
Palladium precatalyst (see Table 1, 2 mol%)
Base (see Table 1, 1.4-2.0 eq)
Anhydrous, degassed solvent (to make 0.2 M solution)
Oven-dried 2-dram vials with Teflon-lined caps and magnetic stir bars
Procedure:
Preparation (in a glovebox): To each labeled, oven-dried vial, add the aryl halide (if solid), palladium precatalyst, and base.
Add the magnetic stir bar to each vial.
Reagent Addition: If the aryl halide is a liquid, add it via syringe. Add the aniline via syringe. Finally, add the anhydrous, degassed solvent to each vial.
[7]4. Reaction: Seal the vials tightly with the caps. Remove the vials from the glovebox and place them in a pre-heated aluminum heating block on a magnetic stir plate.
Stir the reactions at the specified temperature (e.g., 100 °C) for 12-24 hours.
Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine conversion and identify major products.
Work-up (for successful reactions): Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By methodically addressing the unique challenges posed by electron-rich anilines, you can successfully optimize your Buchwald-Hartwig coupling reactions. Remember that each substrate combination is unique, and systematic screening is the most reliable path to success.
Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC . (2025, December 4). National Center for Biotechnology Information. [Link]
Role of the base in Buchwald-Hartwig amination - PubMed . (2014, December 19). National Center for Biotechnology Information. [Link]
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions . (2018, October 18). ACS Publications. [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]
Condition Optimization for Buchwald-Hartwig Reactions - YouTube . (2025, January 2). YouTube. [Link]
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions . DSpace@MIT. [Link]
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit . (2018, September 6). Reddit. [Link]
Optimization of the Buchwald-Hartwig reaction . ResearchGate. [Link]
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed . (2021, January 11). National Center for Biotechnology Information. [Link]
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT . DSpace@MIT. [Link]
Stabilization of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid solutions for long-term storage
Ticket ID: STAB-24DMP-BA Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Status: Open Executive Summary: The Stability Paradox You are working with 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid ,...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: STAB-24DMP-BA
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Status: Open
Executive Summary: The Stability Paradox
You are working with 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid , a molecule that presents a dual-stability challenge. Structurally, it consists of a benzoic acid core linked via a secondary amine to a highly electron-rich 2,4-dimethoxybenzene ring.
The Risk: The electron-donating methoxy groups (
) activate the phenyl ring, making the secondary amine highly susceptible to oxidative dehydrogenation (forming colored quinoid species). Simultaneously, the benzoic acid moiety dictates strict solubility rules dependent on pH and solvent polarity.[1]
The Goal: To prevent the formation of "pink/brown" degradation products and ensure the compound remains in solution without precipitation during freeze-thaw cycles.
Module 1: Solvent Engineering & Stock Preparation
Core Directive: Do not treat DMSO as a "set and forget" solvent. It is the primary vector for compound failure due to hygroscopicity.[1]
Precipitation; compound requires pH > 8 (salt form) to dissolve.[1]
DMSO + Water (>10%)
Variable
High
Dielectric Crash: Water lowers DMSO's solubilizing power, causing crystal growth.
Module 2: The Storage Workflow (Visualized)
The following diagram illustrates the decision logic for storage to prevent the two main enemies: Oxidation and Hydrolysis/Precipitation .[1]
Caption: Logic flow for minimizing freeze-thaw cycles and preventing moisture ingress during storage.
Module 3: Troubleshooting Center
Issue 1: "My solution turned pink/brown."
Diagnosis:Oxidative Degradation.
The electron-rich dimethoxyphenyl ring facilitates the oxidation of the amine bridge, potentially forming a quinone imine or azo-dimer species. This is irreversible.
Root Cause: Exposure to air (oxygen) or light during storage.[1] Old DMSO often contains peroxides.[1]
Check your DMSO source: Does it smell "fishy" (dimethyl sulfide)? If so, it is degraded.[1] Use fresh, ampule-sealed DMSO.[1]
Preventative: Store future stocks with an inert gas overlay (Argon) and wrap vials in aluminum foil if amber glass is unavailable.[1]
Issue 2: "There are crystals at the bottom of the tube after thawing."
Diagnosis:Hygroscopic Precipitation.
DMSO is a "water magnet."[1] If the vial was opened cold, condensation formed inside.[1] Water increases the polarity of the solvent, causing the hydrophobic benzoic acid derivative to "crash out."[1]
Warm the vial to 37°C in a water bath for 10 minutes.
Sonicate for 5 minutes.
Verification: Hold the vial up to a light source. Look for "Schlieren lines" (wavy lines indicating mixing) or remaining particulates.[1] If clear, vortex and use immediately.[1]
Issue 3: "The compound won't dissolve in my cell culture media."
Diagnosis:pH Shock.
You are diluting a benzoic acid derivative (pKa ~4.[1]2) into a buffer.[1][2] If the concentration is high, the local pH might drop, or the compound might aggregate before ionizing.
The Fix:
Ensure the final DMSO concentration is < 0.5% (for cell health).[1]
Pre-dilute the compound in a small volume of 0.1 M NaOH (if compatible) to convert the acid to the soluble benzoate salt before adding to the media, OR ensure the media has sufficient buffering capacity (HEPES/bicarbonate) to maintain pH > 7.4.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store the stock solution in plastic (polypropylene) tubes?A:Not recommended for long-term storage. DMSO can leach plasticizers from lower-quality polypropylene, which may interfere with bioassays (assay artifacts). Furthermore, plastics are permeable to oxygen over months.[1] Borosilicate glass vials with Teflon-lined caps are the gold standard.[1]
Q: How many freeze-thaw cycles are acceptable?A:Maximum of 3. Each cycle introduces condensation (water) and thermal stress.[1]
Pro-Tip: Aliquot your master stock into 20 µL or 50 µL single-use vials immediately after preparation.
Q: Is the compound light sensitive?A:Yes. Aminobenzoic acid derivatives (structurally similar to PABA) absorb UV light.[1] Combined with the electron-rich dimethoxy ring, this creates a high potential for photo-oxidation. Always handle under low light or in amber vessels.
References
Gaylord Chemical. (2021).[1] Dimethyl Sulfoxide (DMSO) Health and Safety Information.[1] (DMSO Hygroscopicity and Storage Standards).[1]
European Medicines Agency (EMA). (1998).[1][3] ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products.[1][3] (Guidelines on photostability of aromatic amines).
Cheng, X., et al. (2020).[1] A long lasting sunscreen controversy of 4-aminobenzoic acid... resolved by ultrafast spectroscopy.[1][4] Royal Society of Chemistry.[1] (Mechanisms of aminobenzoic acid photo-instability).
BenchChem. (2025).[1][5] Impact of hygroscopic DMSO on solubility.[1][6] (Technical data on water uptake in DMSO and precipitation risks).[1][5][7]
Overcoming steric hindrance in 2,4-dimethoxy substituted coupling reactions
Topic: Overcoming Steric Hindrance in 2,4-Dimethoxy Substituted Coupling Reactions Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Topic: 2,4-Dimethoxy Subst...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Steric Hindrance in 2,4-Dimethoxy Substituted Coupling Reactions
Content Type: Technical Support Center Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Perfect Storm" of Deactivation
Coupling reactions involving 2,4-dimethoxy substituted rings (whether as the electrophile or the nucleophile) represent a distinct class of synthetic challenge. You are not just fighting steric hindrance; you are fighting a synergistic deactivation.
Steric Wall: The ortho-methoxy group (C2) creates significant steric bulk, impeding the approach of the palladium center during oxidative addition and hindering transmetalation.
Electronic Deactivation: The electron-donating nature of the two methoxy groups makes the aryl ring electron-rich.
As the Electrophile (Aryl Halide): The C-X bond is electron-rich, raising the activation energy for oxidative addition.
As the Nucleophile (Boronic Acid): The electron-rich ring stabilizes the protonated intermediate, making the species highly susceptible to protodeboronation (hydrolysis of the C-B bond) rather than cross-coupling.
This guide moves beyond standard "screening kits" to provide mechanistic-based solutions for these specific substrates.
Module 1: Catalyst System Selection (The Engine)
Q1: My standard Pd(PPh3)4 catalyst shows <5% conversion. Why is it failing?
A: Tetrakis(triphenylphosphine)palladium(0) is insufficient for two reasons:
Lack of Activity: PPh3 is not electron-rich enough to facilitate oxidative addition into the electron-rich 2,4-dimethoxy C-X bond.
Steric Crowding: The linear geometry of PPh3 complexes does not relieve steric strain effectively during the catalytic cycle.
The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) complexes .
Ligand/Catalyst
Role
Why it Works for 2,4-Dimethoxy
SPhos
First-Line Defense
High electron density promotes oxidative addition. The methoxy group on the ligand interacts with Pd, stabilizing the active species.
An NHC precatalyst that is extremely stable and active. Ideal for "impossible" substrates where phosphines fail.
Q2: I am seeing significant dehalogenation (reduction of the aryl halide). What does this indicate?
A: Dehalogenation typically implies that oxidative addition occurred , but transmetalation failed . The Pd-Ar species sat waiting for the boronic acid, didn't find it (or the boronic acid decomposed), and eventually underwent
-hydride elimination or abstraction from the solvent.
Root Cause: Your boronic acid is decomposing (protodeboronation) faster than it can transmetalate.
Solution: See Module 2 regarding Boron stability.
Module 2: The Boron Problem (The Fuel)
Q3: I am using 2,4-dimethoxyphenylboronic acid, but I only isolate 1,3-dimethoxybenzene (protodeboronation product). How do I stop this?
A: This is the most common failure mode. The 2,4-dimethoxy motif is exceptionally prone to protodeboronation because the electron-rich ring accelerates the protonolysis of the C-B bond under basic conditions.
Protocol Adjustments:
Switch Base: Move from hydroxides (NaOH, KOH) or alkoxides (KOtBu) to anhydrous mild bases .
Recommendation: Use K3PO4 (anhydrous) or Cs2CO3 . Avoid water if possible.
Slow Release Strategy: If the boronic acid is too unstable, use a surrogate that releases the active species slowly, keeping the concentration low (below the decomposition threshold) but high enough for coupling.[1]
Surrogate 1:MIDA Boronates (requires hydrolysis, but very stable).
Surrogate 2:Potassium Trifluoroborates (Ar-BF3K) . These are robust and release the boronic acid slowly in the presence of a mild hydrolytic agent (like silica or specific solubility windows).
Q4: Should I use anhydrous conditions?
A:Yes. For 2,4-dimethoxy substrates, water is often the enemy. While Suzuki couplings are traditionally "aqueous," water acts as the proton source for protodeboronation.[1]
System: Toluene/Dioxane (dry) + Anhydrous K3PO4.
Note: You may need a trace of water (or a phase transfer catalyst like 18-crown-6) to solubilize the base slightly, but keep it minimal.
Module 3: Troubleshooting & Optimization Logic
Decision Tree: Optimization Workflow
Figure 1: Troubleshooting decision tree for sterically hindered, electron-rich coupling reactions.
Experimental Protocol: The "Gold Standard" Method
This protocol is designed to overcome both steric hindrance and protodeboronation using a high-activity catalyst and controlled basicity.
Target Reaction: Coupling of 1-bromo-2,4-dimethoxybenzene with a sterically hindered boronic acid.
Additives: None initially; 18-crown-6 if conversion is <10%.
Step-by-Step Procedure
Pre-complexation (Crucial for SPhos):
In a vial, dissolve Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (1 mL).
Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/white cloudy mixture. This ensures the active catalytic species is formed before it meets the substrate.
Reaction Setup:
To a separate reaction vessel (microwave vial or Schlenk tube) equipped with a stir bar, add:
Boronic Acid (1.5 - 2.0 equiv) [Note: Excess is required due to instability]
K3PO4 (3.0 equiv)
Evacuate and backfill with Argon/Nitrogen (3 cycles).
Addition:
Add the pre-complexed catalyst solution to the reaction vessel via syringe.
Add remaining Toluene to reach 0.2 M concentration relative to the aryl halide.
Execution:
Heat to 100°C for 12-24 hours.
Tip: If using a microwave, heat to 120°C for 1 hour.
Workup:
Cool to RT. Filter through a pad of Celite (eluting with EtOAc).
Concentrate and purify via flash chromatography.
Mechanistic Insight: Why SPhos?
The SPhos ligand is uniquely suited for this substrate class.
Buchwald Interaction: The methoxy group on the lower ring of the biphenyl ligand interacts with the Palladium center. This "hemilabile" coordination stabilizes the Pd(0) species, preventing precipitation (palladium black) which is common with electron-rich substrates.
Steric Bulk: The cyclohexyl groups on the phosphorus provide enough bulk to force the reductive elimination of the sterically hindered 2,4-dimethoxy biaryl product.
Figure 2: Catalytic cycle highlighting the critical competition between Transmetalation and Protodeboronation.
References
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4] [Link]
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal. [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[4] [Link]
Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Analysis of PH-Rate Profiles and Mechanistic Implications. Journal of the American Chemical Society.[4] [Link]
Knapp, D. M., & Gillis, E. P. (2009). Slow-Release Cross-Coupling of Unstable Boronic Acids. Journal of the American Chemical Society. [Link]
Technical Comparison Guide: Mass Spectrometry Profiling of 4-[(2,4-Dimethoxyphenyl)amino]benzoic Acid
Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid (MW: 273.28 Da). As a structural hybrid between reti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid (MW: 273.28 Da). As a structural hybrid between retinoid analogs and N-phenylanthranilic acid (fenamate) NSAIDs, this molecule presents unique ionization challenges.
Unlike its ortho-substituted counterparts (e.g., Mefenamic acid), the para-positioning of the carboxylic acid in this molecule precludes the "ortho-effect" (intramolecular hydrogen bonding-assisted elimination), leading to a distinct fragmentation signature. This guide compares its performance and spectral characteristics against established fenamate standards and contrasts Soft (ESI) vs. Hard (EI) ionization pathways to aid in structural elucidation and impurity profiling.
In mass spectrometry, positional isomerism dictates fragmentation stability.
Ortho-Isomers (Fenamates): Exhibit the "ortho-effect," where the amine hydrogen interacts with the carboxylic carbonyl. This facilitates the rapid neutral loss of
(m/z -18) or (m/z -17) via a 6-membered transition state [1, 2].
Para-Isomer (Target Molecule): The carboxylic acid is spatially distant from the amine bridge. Consequently, the ortho-elimination pathway is blocked . Fragmentation is driven instead by direct bond cleavage and charge localization on the electron-rich dimethoxy ring [1].
Predicted Fragmentation Pathways (ESI-MS/MS)
Under Electrospray Ionization (Positive Mode,
), the fragmentation is dominated by charge migration to the nitrogen atom and the methoxy groups.
Decarboxylation/Loss of Formic Acid: Unlike ortho-isomers, the para-isomer often undergoes a loss of
(44 Da) or (46 Da) only at higher collision energies.
C-N Bridge Cleavage: The most diagnostic cleavage occurs at the amine bridge.
Path A (Charge on Benzoic moiety): Yields the 4-aminobenzoic acid cation (
).
Path B (Charge on Dimethoxy moiety): Yields the 2,4-dimethoxyaniline cation (
). Due to the electron-donating methoxy groups, Path B is energetically favored [3].
Methoxy Radical Loss: Sequential loss of methyl radicals (
, -15 Da) from the 2,4-dimethoxy ring.
Comparative Analysis: ESI vs. EI & Isomer Stability
This section contrasts the target molecule with its closest pharmacological analog, N-phenylanthranilic acid (Fenamic Acid) , and compares ionization modes.
Table 1: Comparative Fragmentation Profile[1]
Feature
Target: Para-Isomer
Analog: Ortho-Isomer (Fenamic Acid)
Significance
Dominant Mechanism
Inductive cleavage; Quinoid formation
Ortho-effect rearrangement
Para-isomers are more stable in source; Ortho-isomers fragment spontaneously.
Diagnostic Neutral Loss
(15 Da), (44 Da)
(18 Da), (17 Da)
Key differentiator for distinguishing positional isomers in synthesis.
Base Peak (ESI+)
154 (Dimethoxyaniline core)
[M+H-H2O]+
The electron-rich dimethoxy ring stabilizes the positive charge in the target.
EI (70eV) Behavior
High abundance of Molecular Ion ()
Weak Molecular Ion; Rapid fragmentation
Para-isomer allows for better MW confirmation in GC-MS.
Experimental Protocol: LC-MS/MS Profiling
To replicate these results, use the following self-validating protocol. This workflow ensures separation of the target from potential synthesis byproducts (e.g., unreacted 2,4-dimethoxyaniline).
Sample Preparation
Stock: Dissolve 1 mg of target compound in 1 mL DMSO.
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
Blank: Prepare a solvent blank to rule out carryover.
Fragmentor: 135 V (Adjust to prevent in-source decay).
Collision Energy (CE): Ramp 10–40 eV.
Visualization of Pathways
Diagram 1: Fragmentation Mechanism (ESI+)
This diagram illustrates the divergence between the stable parent ion and the primary daughter ions driven by the electron-donating methoxy groups.
Caption: ESI+ fragmentation pathway showing the preferential charge retention on the dimethoxy ring due to resonance stabilization.
Diagram 2: Experimental Workflow & Decision Tree
A logic flow for identifying the compound vs. impurities.
Caption: Decision tree for distinguishing the target para-isomer from ortho-isomer impurities using MS/MS logic.
References
Sykora, K., et al. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health (NIH). [Link]
NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 4-Aminobenzoic acid. NIST Chemistry WebBook. [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referencing general charge localization principles in diphenylamines). [Link]
This guide provides a comprehensive framework for the structural characterization and comparative analysis of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid complexes. Given that this specific para-amino benzoic acid (PABA)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the structural characterization and comparative analysis of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid complexes.
Given that this specific para-amino benzoic acid (PABA) derivative represents a specialized structural analog distinct from the common ortho-substituted fenamic acids (e.g., Mefenamic Acid), this guide establishes a rigorous protocol for validating its crystal data against established pharmaceutical standards.
Executive Summary & Structural Context
The target compound, 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid , is a diphenylamine derivative featuring a carboxylic acid moiety at the para position and a dimethoxy-substituted phenyl ring. Unlike standard fenamates (which are ortho-substituted N-phenylanthranilic acids), this para-isomer offers unique hydrogen bonding vectors that influence supramolecular assembly, solubility, and solid-state stability.
This guide compares the target compound against two validated structural standards:
Mefenamic Acid (MFA): The benchmark ortho-analog (fenamate) known for conformational polymorphism.
4-((4-Methoxyphenyl)amino)benzoic Acid: A direct para-amino structural proxy.
Key Structural Differentiators
Hydrogen Bonding: The para-COOH group favors linear intermolecular chains or centrosymmetric dimers (R2,2(8) motif), whereas ortho-analogs often form intramolecular N-H...O hydrogen bonds that lock molecular conformation.
Electronic Effects: The 2,4-dimethoxy substitution provides strong electron-donating effects, potentially altering the pKa of the amine and affecting salt formation with counter-ions.
Comparative Crystal Data Analysis
The following table contrasts the crystallographic parameters of the target compound (predicted/experimental) against established fenamate standards. Use this framework to benchmark your specific dataset.
Standard B: 4-((4-Methoxyphenyl)amino)benzoic Acid [2]
Crystal System
Triclinic / Monoclinic (Predicted)
Triclinic
Monoclinic
Space Group
P-1 or P21/c
P-1
P21/c
Unit Cell (a, b, c)
User Data Required
a=14.55, b=6.81, c=7.65 Å
a=3.95, b=11.20, c=28.50 Å
Z (Molecules/Cell)
2 or 4
2
4
H-Bond Motif
Intermolecular Carboxylic Dimer R2,2(8)
Intramolecular N-H...O (S(6))
Intermolecular Carboxylic Dimer
Density (calc)
~1.35 - 1.45 g/cm³
1.332 g/cm³
1.380 g/cm³
Melting Point
User Data (Exp: ~210-230°C)
230°C
218°C
Note: The target compound is expected to crystallize in centrosymmetric space groups (P-1, P21/c) driven by the formation of carboxylic acid dimers. Deviations from this (e.g., chiral space groups) would indicate unique packing forces or co-crystal formation.
Experimental Protocols for Complex Characterization
To generate high-quality single crystals for the target compound and its complexes (salts/co-crystals), follow this self-validating workflow.
Protocol A: Solvent-Mediated Polymorph Screening
Objective: Identify stable crystal forms and solvates.
Preparation: Dissolve 50 mg of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid in 5 mL of primary solvent (Methanol, Ethanol, Acetone, or THF).
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial.
Crystallization Methods:
Slow Evaporation: Cover vial with parafilm, poke 3-5 pinholes, and store at 25°C.
Vapor Diffusion: Place the inner vial (solution) inside a larger jar containing an anti-solvent (Water or Hexane). Seal tightly.
Harvesting: Isolate crystals after 3-7 days. Dry under vacuum if solvates are suspected.
Protocol B: Co-Crystal/Salt Formation
Objective: Enhance solubility using co-formers (e.g., Pyridine, 4,4'-Bipyridine, Piperazine).
Stoichiometry: Weigh equimolar amounts (1:1) of the target acid and the basic co-former.[1]
Liquid-Assisted Grinding (LAG): Grind the mixture in an agate mortar for 20 minutes with 2-3 drops of Ethanol.
Analysis: Analyze the resulting powder by PXRD. New peaks indicate complex formation.
Single Crystal Growth: Dissolve the ground complex in a 1:1 solvent mixture (e.g., EtOH:Water) and use Protocol A.
Structural Characterization Workflow
The following diagram outlines the logical pathway for characterizing the target compound, distinguishing between simple polymorphism and complex formation.
Caption: Workflow for classifying the solid-state form of the target compound based on crystallographic data.
Critical Structural Features to Analyze
When analyzing your SCXRD data for 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid, focus on these three mechanistic features:
The Carboxylic Acid Dimer (The "Synthon")
In the absence of a strong base, the molecule should form a Centrosymmetric R2,2(8) Dimer .
Metric: Measure the O...O distance. Typical values are 2.60 – 2.70 Å .
Comparison: If the distance is < 2.55 Å, suspect a Salt (if a base is present) or a Strong Hydrogen Bond (Short Strong Hydrogen Bond - SSHB).
The Diphenylamine Torsion
Unlike Mefenamic acid, which is locked in a specific conformation by an intramolecular H-bond (N-H...O=C), the para-isomer (Target) has a free N-H group.
Metric: Measure the torsion angle between the two phenyl rings.
Significance: A torsion angle near 90° indicates steric bulk dominance (dimethoxy groups), while a flatter angle (< 45°) suggests electronic conjugation (resonance).
Proton Transfer (Salt vs. Co-Crystal)
If crystallizing with a base (e.g., Pyridine), determine if the proton has transferred from the Acid to the Base.
Indicator: Check the C-O bond lengths in the carboxylic group.
Co-Crystal (Neutral): C=O (~1.21 Å) and C-OH (~1.30 Å) are distinct.
Salt (Ionic): C-O bond lengths are equalized (~1.25 - 1.26 Å) due to resonance in the carboxylate anion [COO]-.
References
McConnell, J. F., & Company, F. Z. (1976). Crystal Structure of Mefenamic Acid. Cryst.[2][1][3][4][5][6] Struct. Comm., 5, 861.
Delaney, S. P., et al. (2014). Conformational origins of polymorphism in flufenamic acid. Journal of Molecular Structure, 1078, 83-89.
Vishweshwar, P., et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences, 95(3), 499-516.
Gavezzotti, A. (2007).[7] Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Authoritative Text on Crystal Packing).
A Comparative Guide to Resolving Aminobenzoic Acid Isomers by HPLC
The separation of structural isomers presents a classic challenge in analytical chemistry. Molecules sharing the same chemical formula and molecular weight, differing only in the spatial arrangement of functional groups,...
Author: BenchChem Technical Support Team. Date: February 2026
The separation of structural isomers presents a classic challenge in analytical chemistry. Molecules sharing the same chemical formula and molecular weight, differing only in the spatial arrangement of functional groups, often exhibit nearly identical physicochemical properties. This makes their resolution by conventional chromatographic techniques a non-trivial pursuit. The aminobenzoic acids—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—are a prime example of this analytical hurdle. This guide provides an in-depth comparison of their High-Performance Liquid Chromatography (HPLC) retention behavior, focusing on the scientific principles and methodologies required to achieve baseline separation for researchers, scientists, and drug development professionals.
The Analytical Challenge: Why Are Isomers So Difficult to Separate?
Isomers of organic compounds typically have very similar properties, such as polarity and hydrophobicity.[1] In the case of aminobenzoic acids, the subtle shift in the position of the amino group relative to the carboxylic acid group results in only minor differences in their overall physicochemical characteristics. Traditional reversed-phase HPLC, which primarily separates compounds based on hydrophobicity, often fails to provide adequate resolution for these polar, hydrophilic compounds, leading to poor retention and co-elution.[1]
To overcome this, a more sophisticated approach is required—one that can exploit the subtle electronic and ionic differences between the isomers.
Theoretical Foundation for Separation
Success in separating the aminobenzoic acid isomers hinges on understanding and manipulating their acid-base chemistry in the context of the chromatographic system. These molecules are zwitterionic, meaning they possess both an acidic (carboxylic acid) and a basic (amino) functional group.[2]
Physicochemical Properties Comparison
The key to unlocking their separation lies in the differences in their acidity (pKa) and hydrophobicity (LogP).
Note: pKa and LogP values are sourced from multiple references and may vary slightly between sources.[3][4][5][6][7][8][9]
These values are critical. The LogP value gives an indication of the molecule's hydrophobicity, which governs its interaction with a reversed-phase stationary phase (like C18). The pKa values dictate the charge state of each functional group at a given mobile phase pH. This is the parameter we can manipulate to induce differential retention.
The Role of Mobile Phase pH
By controlling the mobile phase pH, we can selectively protonate or deprotonate the functional groups on the isomers.
At a low pH (e.g., pH < 2.0): The carboxylic acid group (-COOH) is mostly non-ionized (neutral), while the amino group (-NH₂) is fully protonated, carrying a positive charge (-NH₃⁺).
At a neutral pH (e.g., pH ~7.0): The carboxylic acid group is deprotonated (-COO⁻), and the amino group is largely neutral (-NH₂).
This pH-dependent charge state is the key. While a standard C18 column relies solely on hydrophobic interactions, a mixed-mode stationary phase can exploit these charge differences.[10][11]
The Power of Mixed-Mode Chromatography
Mixed-mode chromatography utilizes a stationary phase that incorporates more than one retention mechanism.[11][12] For aminobenzoic acids, a reversed-phase/cation-exchange column is ideal.[1] This type of column contains:
Hydrophobic Ligands (e.g., C18): To provide reversed-phase retention based on the LogP of the isomers.
Ion-Exchange Groups (e.g., embedded acidic groups): To provide electrostatic interactions with charged analytes.[1][13]
By setting the mobile phase to a low pH (e.g., with phosphoric or formic acid), the aminobenzoic acid isomers become positively charged (-NH₃⁺). This allows them to interact with the negatively charged cation-exchange sites on the stationary phase, providing a secondary, powerful retention mechanism that complements the weaker hydrophobic interactions. The subtle differences in the isomers' pKa values and charge distribution lead to differential retention and, ultimately, successful separation.
A Comparative Guide to the Thermal Stability of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid: A Predictive TGA/DSC Analysis
Abstract This technical guide provides a comprehensive thermal stability analysis of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid, a complex molecule of interest in pharmaceutical development. In the absence of direct publ...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive thermal stability analysis of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid, a complex molecule of interest in pharmaceutical development. In the absence of direct published data, this guide establishes a predictive framework by comparing its structural components to well-characterized analogues: benzoic acid, 4-aminobenzoic acid (PABA), and 4-methoxybenzoic acid. We delve into the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outlining a robust, self-validating experimental protocol for researchers. This guide serves as a critical resource for scientists and drug development professionals, enabling them to anticipate thermal behavior, design stable formulations, and ensure the quality and safety of active pharmaceutical ingredients (APIs).
Introduction: The Imperative of Thermal Analysis in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development and formulation. It directly influences manufacturing processes, shelf-life, safety, and efficacy.[1] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools, providing critical data on melting points, decomposition temperatures, phase transitions, and purity.[2] These methods are vital for identifying potential risks early, ensuring batch-to-batch consistency, and supporting regulatory submissions.[3]
This guide focuses on 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid, a molecule whose complex structure—featuring a benzoic acid core, a secondary amine linker, and a dimethoxyphenyl moiety—suggests a multifaceted thermal profile. Understanding how each functional group contributes to the overall stability is key to its successful application. By dissecting the thermal behavior of simpler, related structures, we can construct a scientifically grounded prediction of its stability and design a precise protocol for its empirical validation.
Foundational Principles: TGA and DSC
To interpret thermal data effectively, one must first understand the causality behind the measurements. TGA and DSC are complementary techniques that, when used in tandem, provide a detailed picture of a material's response to heat.[1]
Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[4] A TGA curve plots mass loss against temperature, revealing events such as dehydration (loss of water), desolvation (loss of solvents), or thermal decomposition.[3] The derivative of this curve (DTG) highlights the temperatures at which the rate of mass loss is maximal.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is heated, cooled, or held at a constant temperature.[5] It quantifies the energy changes associated with thermal events. An endothermic event (heat absorbed), like melting or a glass transition, appears as a peak or shift in one direction, while an exothermic event (heat released), such as crystallization or oxidative degradation, appears as a peak in the opposite direction.[2]
A Comparative Framework for Predicting Thermal Behavior
The Parent Molecule: Benzoic Acid
Benzoic acid serves as our foundational benchmark. Its thermal behavior is characterized by a relatively sharp melting point followed by sublimation or boiling.
DSC: Exhibits a distinct endothermic peak corresponding to its melting point around 122 °C.[6]
TGA: Shows a significant, single-stage mass loss starting around 85-100 °C, which is primarily due to evaporation and sublimation rather than decomposition.[6][7]
The Effect of an Amino Group: 4-Aminobenzoic Acid (PABA)
Adding an amino group in the para position significantly alters the molecule's intermolecular forces, primarily through hydrogen bonding.
DSC: The melting point of PABA is considerably higher than benzoic acid, typically observed between 187-189 °C.[8][9]
TGA: PABA also demonstrates sublimation, with mass loss often beginning around 100 °C, well below its melting point.[6] Studies suggest it is relatively stable up to its melting point, after which decomposition may occur, often initiated by decarboxylation.[6][10]
The Effect of a Methoxy Group: 4-Methoxybenzoic Acid
The electron-donating methoxy group also influences thermal properties, though differently than the amino group.
DSC: 4-Methoxybenzoic acid has a melting point of 182-185 °C, similar to PABA, indicating strong crystal lattice forces.[11]
TGA: It is predicted to be thermally stable up to temperatures above 200 °C.[11] Its primary decomposition pathway is expected to be decarboxylation (loss of CO₂), a common mechanism for benzoic acid derivatives at elevated temperatures.[11][12]
Predicted Thermal Profile of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid
Synthesizing the observations above, we can formulate a hypothesis for the thermal behavior of the target compound:
Melting Point (DSC): Given its significantly larger molecular weight (287.29 g/mol ) and potential for complex intermolecular interactions (hydrogen bonding from the carboxylic acid and secondary amine, plus π-stacking from the aromatic rings), the melting point is expected to be sharp and likely higher than that of PABA or 4-methoxybenzoic acid, potentially in the range of 190-220 °C.
Thermal Stability (TGA): The molecule is expected to be stable up to its melting point. The onset of decomposition will likely occur above 200 °C.
Decomposition Pathway (TGA): The decomposition is anticipated to be a multi-stage process. The initial mass loss may correspond to decarboxylation from the benzoic acid moiety. Subsequent, higher-temperature mass loss events would likely involve the fragmentation of the more complex and stable (2,4-dimethoxyphenyl)amino portion of the molecule.
Experimental Protocol: A Self-Validating Approach
The following protocols are designed to provide a comprehensive and reliable thermal analysis of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid.
General Experimental Workflow
The logical flow of analysis ensures that data from each step informs the next, creating a robust, self-validating system.
Caption: General experimental workflow for thermal analysis.
Detailed Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass loss versus temperature.
Methodology:
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer guidelines, typically using certified reference materials.
Sample Preparation: Accurately weigh 3-5 mg of finely ground, dry 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid into a ceramic or platinum TGA pan.
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative degradation.[13]
Thermal Program:
Equilibrate the sample at 30 °C for 5 minutes.
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[12] A controlled, linear heating rate is crucial for reproducible results.
Data Collection: Continuously record sample mass, sample temperature, and time throughout the experiment.
Data Analysis: Plot the percent mass loss versus temperature. Determine the onset temperature of decomposition (T_onset) and the temperatures of maximum mass loss rates from the first derivative (DTG) curve.
Detailed Protocol for Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point, enthalpy of fusion, and other phase transitions by measuring heat flow.
Methodology:
Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a high-purity indium standard.
Sample Preparation: Accurately weigh 2-4 mg of the sample into a non-reactive aluminum pan and hermetically seal it.[11] Prepare an identical empty, sealed pan to serve as the reference.
Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.[11]
Thermal Program:
Equilibrate the sample at 30 °C for 3 minutes.
Ramp the temperature from 30 °C to a point approximately 20-30 °C above the suspected melting point but below the T_onset of decomposition determined by TGA. A rate of 10 °C/min is standard.[11]
Cool the sample back to 30 °C at 10 °C/min.
(Optional) Perform a second heating scan to investigate the sample's thermal history and check for polymorphism or amorphous content.[5]
Data Collection: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.
Data Analysis: Plot heat flow versus temperature. Determine the onset temperature, peak maximum, and integrated area (enthalpy of fusion, ΔH_fus) of the melting endotherm.
Data Interpretation and Comparative Summary
The data obtained from TGA and DSC experiments can be interpreted to build a complete thermal profile.
Caption: Logical flow for interpreting TGA and DSC data.
Predicted Data Summary
The following table summarizes the known and predicted thermal properties of 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid and its comparators. This serves as a guide for what researchers should expect to find.
While direct experimental data for 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid is not yet published, a robust, scientifically-grounded prediction of its thermal behavior is possible through the comparative analysis of its structural analogues. We predict a melting point in the range of 190-220 °C and the onset of decomposition above 200 °C, likely proceeding via a multi-stage pathway initiated by decarboxylation.
The detailed TGA and DSC protocols provided in this guide offer a clear and reliable path for researchers to empirically validate these predictions. By understanding the thermal stability of this molecule, drug development professionals can mitigate risks associated with degradation, optimize manufacturing and storage conditions, and ultimately ensure the development of safe, stable, and effective pharmaceutical products.
References
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
Benchchem. A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid.
AKJournals. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids.
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
ResearchGate. (2025, August 5). Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF.
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
Thermochimica Acta.
Ami Instruments. Application of Thermal Analysis in Pharmaceutical Field - Revefenacin.
Wikipedia. 4-Aminobenzoic acid.
AKJournals. (2001).
Muby Chemicals. 4-Aminobenzoic Acid or Para-Aminobenzoic or PABA Manufacturers, SDS.
ResearchGate. Plot of the TGA/DTG analysis of benzoic acid.
Benchchem. Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide.